molecular formula C11H12O4 B13358226 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Cat. No.: B13358226
M. Wt: 208.21 g/mol
InChI Key: XJASRMYHIKVZSP-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a high-purity chemical compound intended for research and development applications, particularly in pharmaceutical and synthetic chemistry. This molecule features both a propanoic acid and a methyl ester (methoxycarbonyl) functional group attached to a phenyl ring, making it a valuable bifunctional building block or intermediate. Researchers can utilize this compound in the synthesis of more complex molecules, exploration of structure-activity relationships, or as a precursor in metabolic and pharmacokinetic studies. The presence of two different reactive groups allows for selective chemical modifications under appropriate conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for lot-specific data, including confirmed purity and characterization. Proper laboratory practices should be observed, and the material should be handled by qualified personnel.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H12O4/c1-7(10(12)13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3,(H,12,13)

InChI Key

XJASRMYHIKVZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

[1]

Executive Summary & Chemical Identity

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a disubstituted benzene derivative characterized by two orthogonal functional groups: a free carboxylic acid on a propanoic side chain (the "profen" moiety) and a methyl ester (methoxycarbonyl) at the para position. This bifunctionality makes it a high-value scaffold for fragment-based drug discovery (FBDD), allowing for selective derivatization at either the acid or ester terminus.

Chemical Identity Data
ParameterValue
IUPAC Name 2-[4-(Methoxycarbonyl)phenyl]propanoic acid
Common Synonyms 4-(1-Carboxyethyl)benzoic acid methyl ester; Methyl 4-(1-carboxyethyl)benzoate
Molecular Formula

Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0736 Da
Chirality One stereocenter at C2 of the propanoic chain (forms (R) and (S) enantiomers)
SMILES COC(=O)C1=CC=C(C=C1)C(C)C(=O)O

Structural Analysis & Stereochemistry

Molecular Architecture

The molecule is built upon a rigid phenyl ring core acting as a spacer between two chemically distinct poles:

  • The Pharmacophore (C1-C3): The 2-propanoic acid moiety is the hallmark of arylpropionic acid NSAIDs (e.g., Ibuprofen).[1] The

    
    -methyl group introduces a chiral center. In bioactive profens, the (S)-enantiomer  is typically the potent inhibitor of Cyclooxygenase (COX) enzymes.
    
  • The Functional Handle (C4): The methoxycarbonyl group at the para position serves as an electron-withdrawing group (EWG), influencing the pKa of the propanoic acid and providing a site for further chain extension or lipophilic modification.

Stereochemical Implications

Because the

  • Resolution: For pharmaceutical applications, kinetic resolution or asymmetric synthesis is required to isolate the eutomer (usually the S-form).

  • Inversion: Like other profens, the (R)-enantiomer may undergo unidirectional chiral inversion to the (S)-enantiomer in vivo via an acyl-CoA intermediate pathway.

Synthesis & Production Workflow

The synthesis of this molecule requires strategies that differentiate between the two carbonyl centers. A robust, self-validating route involves Palladium-Catalyzed


-Arylation
Synthetic Pathway (Graphviz Visualization)

The following diagram outlines a high-fidelity synthesis starting from Methyl 4-bromobenzoate, utilizing orthogonal protection strategies to ensure the final product retains the methyl ester while liberating the propanoic acid.

SynthesisWorkflowStartStarting Material:Methyl 4-bromobenzoateIntermediateIntermediate:t-Butyl 2-(4-(methoxycarbonyl)phenyl)propionate(Diester)Start->IntermediatePd-Catalyzed Alpha-ArylationReagentReagent:t-Butyl propionateReagent->IntermediateCatalystCatalyst System:Pd(dba)2 / P(t-Bu)3 / LiHMDSCatalyst->IntermediateStep2Selective Deprotection:TFA / DCM (Acidolysis)Intermediate->Step2Cleavage of t-Butyl esterFinalTarget Product:2-(4-(Methoxycarbonyl)phenyl)propanoic acid(MW: 208.21)Step2->FinalYields Mono-acid

Figure 1: Selective synthesis workflow utilizing orthogonal ester protection (Methyl vs. t-Butyl) to isolate the target mono-acid.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the molecule must be validated using a multi-modal approach. The following protocol serves as a self-validating system.

Nuclear Magnetic Resonance (NMR)

The


  • Aromatic Region (7.0 - 8.0 ppm): Two doublets (integration 2H each) indicating a para-substituted benzene system (

    
     system).
    
  • Methoxy Group (3.9 ppm): A sharp singlet (3H) corresponding to the

    
     ester.
    
  • Methine Proton (3.8 ppm): A quartet (1H) coupled to the methyl group.

  • 
    -Methyl Group (1.5 ppm):  A doublet (3H) coupled to the methine.
    
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Diagnostic Ion:

    
     peak at m/z 207.07 .
    
  • Fragmentation: Loss of

    
     (44 Da) from the carboxylate is a common fragmentation pathway, yielding an ion at m/z 163.
    
High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient 5% -> 95%).

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: The molecule will elute after the dicarboxylic acid analog but before the dimethyl ester, confirming the mono-ester state.

Applications in Drug Development

This molecule is rarely a final drug but serves as a crucial High-Value Intermediate (HVI) .

  • Prodrug Design: The free acid can be coupled to a drug payload, while the methyl ester ensures lipophilicity during transport, later hydrolyzed by plasma esterases.

  • Linker Chemistry: It acts as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), where the distance between the E3 ligase ligand and the target protein ligand is tuned by the phenylpropionic scaffold.

  • Metabolic Stability Studies: Used as a reference standard for the metabolite of "Methyl ibuprofen" analogs or related ester-based NSAIDs.

References

  • PubChem. 2-[2-(Methoxycarbonyl)phenyl]propanoic acid (Isomer Reference). National Library of Medicine.[2] Available at: [Link] (Accessed Feb 2026).

  • Jorgensen, M. et al.

An In-depth Technical Guide to the Solubility Profile of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs its processability and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(4-(methoxycarbonyl)phenyl)propanoic acid. Due to the limited availability of public data for this specific molecule, this guide establishes a robust methodology for solubility determination, leveraging a case study of the structurally related non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical principles and practical, field-proven experimental protocols.

Introduction: The Significance of Solubility in Pharmaceutical Development

2-(4-(Methoxycarbonyl)phenyl)propanoic acid, a derivative of propanoic acid, possesses structural motifs common to many pharmacologically active molecules. Its development into a viable therapeutic agent or its use as a chemical intermediate is contingent upon a thorough understanding of its physical properties, paramount among which is solubility. The solubility profile dictates solvent selection for a multitude of critical processes, including:

  • Synthesis and Purification: Efficient reaction and isolation of the pure compound.

  • Crystallization: Control over crystal form (polymorphism), size, and purity.

  • Formulation: Development of stable and bioavailable dosage forms.

  • Analytical Method Development: Preparation of standards and samples for quantification.

This guide provides the scientific rationale and detailed protocols necessary to establish a comprehensive solubility profile for 2-(4-(methoxycarbonyl)phenyl)propanoic acid, ensuring a foundation of scientific integrity for subsequent research and development activities.

Physicochemical Properties and Their Influence on Solubility

The solubility of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid is governed by its molecular structure, which features:

  • A carboxylic acid group (-COOH): This polar, protic group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols).

  • An aromatic phenyl ring: A nonpolar, hydrophobic moiety that contributes to solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.

  • A methoxycarbonyl group (-COOCH₃): An ester group that adds polarity and can act as a hydrogen bond acceptor, influencing interactions with a range of solvents.

The interplay of these functional groups results in a molecule with a nuanced solubility behavior. The general principle of "like dissolves like" provides a preliminary framework for solvent selection. It is anticipated that the compound will exhibit moderate to good solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard.[1] This method measures the equilibrium solubility, which is the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in thermodynamic equilibrium with the excess solid.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached.[1] This is crucial as it provides a stable and fundamental measure of solubility, unlike kinetic methods which can be influenced by factors such as the rate of dissolution and may report supersaturated, metastable concentrations.[2]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 2-(4-(methoxycarbonyl)phenyl)propanoic acid to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with the solid phase has been achieved.

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be established through preliminary experiments by sampling at different time points until the concentration in solution remains constant.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the vials to rest at the constant temperature for a sufficient duration (e.g., 2-4 hours) for the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent inflation of the measured solubility.

  • Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the isothermal shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Sampling & Quantification cluster_calc Calculation prep1 Add excess solid to solvent in vial equil1 Seal and agitate at constant temperature prep1->equil1 equil2 Monitor concentration over time to confirm equilibrium equil1->equil2 sep1 Cease agitation and allow solid to sediment equil2->sep1 quant1 Withdraw and filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC or UV-Vis quant2->quant3 calc1 Calculate solubility from concentration and dilution factor quant3->calc1

Caption: Workflow for the isothermal shake-flask solubility determination method.

Case Study: Solubility Profile of Ketoprofen in Organic Solvents

In the absence of specific data for 2-(4-(methoxycarbonyl)phenyl)propanoic acid, we present the solubility profile of Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, as a structural analog. Like the target compound, Ketoprofen contains a propanoic acid moiety and a substituted phenyl ring. The primary difference lies in the substituent (benzoyl vs. methoxycarbonyl) and its position (meta vs. para).

The solubility of Ketoprofen has been determined in a range of organic solvents, and the data provides valuable insight into the expected behavior of similar molecules.[3][4]

Table 1: Experimentally Determined Solubility of Ketoprofen in Various Organic Solvents

Solvent CategorySolventSolubility (mol fraction, x) at 298.15 KSolubility (mg/mL) at 298.15 K (approx.)
Polar Protic Methanol0.158~300
Ethanol0.145~290
Isopropanol0.101~220
Butanol0.082~190
Polar Aprotic Acetonitrile0.065~120
Ethyl Acetate0.165~400
Dimethyl Sulfoxide (DMSO)High~30 mg/mL
Dimethylformamide (DMF)High~30 mg/mL
Nonpolar Aprotic 1,4-Dioxane0.231~530
Toluene0.021~50

Note: Qualitative data for DMSO and DMF indicates high solubility, with specific values provided from product information sheets which may not represent equilibrium solubility.[5] Data for other solvents is adapted from scientific literature.[3][6]

Analysis of Ketoprofen Solubility Data

The data in Table 1 reveals several key trends:

  • High Solubility in Polar Solvents: Ketoprofen exhibits high solubility in polar solvents, particularly those capable of hydrogen bonding.[3][4] The solubility in alcohols is significant, though it decreases as the alkyl chain length increases (methanol > ethanol > isopropanol > butanol), which is attributed to the decreasing polarity of the alcohol.[3][4]

  • Influence of Hydrogen Bond Acceptance: The highest solubility is observed in 1,4-dioxane, which is classified as a nonpolar solvent but contains two strong hydrogen bond accepting ether functionalities.[3][4] This highlights the importance of specific solute-solvent interactions.

  • Aprotic vs. Protic Solvents: The solubility in polar aprotic solvents like acetonitrile is lower than in polar protic solvents of similar polarity, underscoring the role of the carboxylic acid's hydrogen-donating ability.

  • Low Solubility in Nonpolar Solvents: As expected, solubility is lowest in the nonpolar solvent toluene.

These trends provide a strong predictive basis for the solubility behavior of 2-(4-(methoxycarbonyl)phenyl)propanoic acid.

Thermodynamic Insights into the Dissolution Process

By measuring solubility at different temperatures, it is possible to calculate key thermodynamic parameters of dissolution, such as the standard enthalpy (ΔH°), standard entropy (ΔS°), and Gibbs free energy (ΔG°). The van't Hoff equation describes the relationship between solubility and temperature, allowing for the determination of these parameters.

  • Enthalpy of Dissolution (ΔH°): Indicates whether the dissolution process is endothermic (absorbs heat, ΔH° > 0) or exothermic (releases heat, ΔH° < 0). For most solid solutes, this process is endothermic.

  • Entropy of Dissolution (ΔS°): Reflects the change in disorder of the system upon dissolution. It is typically positive as the solute molecules transition from an ordered crystal lattice to a more disordered state in solution.

Understanding these thermodynamic drivers provides a deeper mechanistic insight into the solubilization process and is invaluable for process optimization, particularly in crystallization.

Conclusion

While specific quantitative solubility data for 2-(4-(methoxycarbonyl)phenyl)propanoic acid is not yet widely published, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the detailed isothermal shake-flask protocol, researchers can generate reliable equilibrium solubility data. The case study of Ketoprofen offers a valuable predictive model for the expected solubility profile, highlighting the dominant role of solvent polarity and specific hydrogen bonding interactions. The methodologies and principles outlined herein are essential for advancing the research and development of 2-(4-(methoxycarbonyl)phenyl)propanoic acid, ensuring that subsequent work is built upon a solid foundation of physicochemical understanding.

References

  • Soto, R., Svärd, M., Verma, V., Padrela, L., Ryan, K., & Rasmuson, Å. C. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Filippa, M., Melo, G., & Gasull, E. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Journal of Pharmaceutical and Chemical and Biological Sciences, 3(4), 440-453. [Link]

  • University of Limerick. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

  • Soto, R., et al. (2021). Ketoprofen Solubility in Pure Organic Solvents Using In Situ FTIR and UV–Vis and Analysis of Solution Thermodynamics. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(4-cyclohexylmethoxy-phenyl)-propionic acid, methyl ester. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]

  • FooDB. (2010). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

Sources

Thermodynamic Stability of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a bifunctional pharmacophore scaffold sharing structural homology with the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens" (e.g., Ibuprofen, Naproxen). Its structure combines a labile methyl ester at the para-position of the phenyl ring with a free carboxylic acid on the propanoic side chain.

This guide details the thermodynamic stability profile of this molecule, focusing on its susceptibility to hydrolytic degradation, stereochemical inversion (racemization), and thermal decomposition. Understanding these pathways is critical for optimizing synthesis, purification, and formulation strategies in drug development.

Chemical Architecture & Physicochemical Properties

To predict thermodynamic behavior, we must first analyze the functional groups driving instability.

  • IUPAC Name: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Structural Features:

    • Moiety A (Acidic): A propanoic acid group attached to the phenyl ring.[1] The

      
      -carbon (C2) is chiral and possesses an acidic proton (
      
      
      
      for the carboxyl,
      
      
      for the
      
      
      -proton).
    • Moiety B (Ester): A methyl benzoate moiety. This ester linkage is thermodynamically unstable relative to its hydrolysis products (carboxylic acid + methanol) in the presence of water, though kinetically stable at neutral pH.

Structural Vulnerability Analysis

The molecule's stability is governed by two competing thermodynamic drives:

  • Enthalpic Drive to Hydrolysis: The ester bond is susceptible to nucleophilic attack, leading to the formation of the corresponding dicarboxylic acid (2-(4-carboxyphenyl)propanoic acid).

  • Entropic Drive to Racemization: The chiral center at C2 is prone to inversion via an enolate intermediate, a phenomenon well-documented in profens.

Thermodynamic Stability Profile

Hydrolytic Stability (The Ester Linkage)

The methyl ester group at the para-position is the primary site of chemical degradation. While methyl esters are generally stable in anhydrous environments, they undergo hydrolysis in aqueous media.

  • Mechanism: Acid-catalyzed (

    
    ) or Base-catalyzed (
    
    
    
    ) hydrolysis.
  • Thermodynamics: The reaction is exergonic. The equilibrium constant (

    
    ) heavily favors the dicarboxylic acid product in aqueous solution.
    
  • Kinetics:

    • Acidic pH: Protonation of the carbonyl oxygen activates the ester, making it susceptible to water attack.

    • Basic pH: Hydroxide ions directly attack the carbonyl carbon. This is irreversible and proceeds much faster than acid hydrolysis.

    • Neutral pH: The reaction is slow but significant over long-term storage (shelf-life).

Stereochemical Stability (Racemization)

For the (S)- or (R)-enantiomer, maintaining optical purity is a significant thermodynamic challenge.

  • Mechanism: The

    
    -proton on the propanoic acid chain is weakly acidic due to the electron-withdrawing effect of the adjacent carboxylic acid and the phenyl ring.
    
  • Pathway: Base-mediated deprotonation yields a planar enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.

  • Thermodynamic Driver: Entropy (

    
    ). The racemic mixture is entropically favored over the pure enantiomer ($ \Delta G = \Delta H - T\Delta S $).
    
  • Critical Insight: Unlike simple esters, the presence of the free carboxylic acid group can facilitate "self-catalyzed" racemization or racemization via acyl-glucuronide intermediates in biological systems (though here we focus on chemical stability).

Thermal Stability (Decarboxylation)

At elevated temperatures (>150°C), 2-arylpropanoic acids face a risk of decarboxylation, releasing


 to form the corresponding ethylbenzene derivative.
  • Risk Level: Low to Moderate. The methyl ester group on the ring exerts an electron-withdrawing effect, which can slightly destabilize the C-C bond of the propanoic acid, but typically, this requires temperatures exceeding standard processing conditions.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways: Ester Hydrolysis (leading to the Diacid) and Enolization (leading to Racemization).

DegradationPathways cluster_0 Stereochemical Instability cluster_1 Chemical Instability Target 2-(4-(Methoxycarbonyl)phenyl) propanoic acid (Pure Enantiomer) Enolate Planar Enolate Intermediate Target->Enolate Base/Heat (-H+) Diacid 2-(4-Carboxyphenyl) propanoic acid (Hydrolysis Product) Target->Diacid Hydrolysis (H2O, H+/OH-) Methanol Methanol Target->Methanol Byproduct Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation (+H+)

Caption: Figure 1. Dual degradation pathways showing thermodynamic drive toward racemization (via enolization) and hydrolysis (via ester cleavage).

Experimental Protocols for Stability Assessment

To rigorously define the stability profile, the following "Forced Degradation" protocols are recommended. These are designed to be self-validating systems where mass balance is tracked.

Protocol: pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the pseudo-first-order rate constants (


) for ester hydrolysis across the pH range 1–12.

Reagents:

  • Buffer solutions (HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 7.4, Borate for pH 10).

  • Acetonitrile (HPLC Grade).

  • Internal Standard (e.g., Benzoic acid).

Methodology:

  • Preparation: Dissolve the target compound in a minimal amount of Acetonitrile (stock solution).

  • Initiation: Spike the stock solution into pre-thermostated buffer vials (e.g., at 25°C, 40°C, and 60°C) to achieve a final concentration of ~50 µg/mL.

  • Sampling: At defined time points (

    
    ), withdraw aliquots.
    
  • Quenching: Immediately neutralize the aliquot (e.g., add dilute HCl to basic samples) and dilute with mobile phase.

  • Analysis: Inject into HPLC-UV (see Section 6).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Check: Ensure the appearance of the Diacid peak correlates stoichiometrically with the loss of the Ester peak.

Protocol: Chiral Inversion Kinetics

Objective: Quantify the rate of racemization (


) in biologically relevant media.

Methodology:

  • Medium: Phosphate-buffered saline (PBS) pH 7.4 containing 1% Human Serum Albumin (HSA) to simulate plasma conditions (optional, as HSA can catalyze inversion).

  • Incubation: Incubate the pure (S)-enantiomer at 37°C.

  • Extraction: At time intervals, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50) to separate the organic acid from the protein matrix.

  • Derivatization (Optional): If direct chiral HPLC is difficult, derivatize with a chiral amine (e.g., (S)-1-phenylethylamine) to form diastereomers.

  • Analysis: Analyze via Chiral HPLC. Calculate the Enantiomeric Excess (ee%) over time.

Analytical Methodologies

Accurate quantification requires separating the parent ester, the hydrolysis product (diacid), and the enantiomers.

Achiral HPLC (Chemical Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

    • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (targeting the phenyl chromophore).

  • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, improving peak shape (retention).

Chiral HPLC (Stereochemical Purity)
  • Column: Chiral-AGP (

    
    -acid glycoprotein) or Chiralpak AD-H.
    
  • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1) for normal phase (AD-H) or Phosphate buffer/Propanol for reverse phase (AGP).

  • Rationale: The Chiral-AGP column is particularly effective for 2-arylpropanoic acids [1].

Workflow Visualization

The following diagram outlines the logical flow for stability testing, ensuring a "Trustworthy" and systematic approach.

StabilityWorkflow cluster_conditions Stress Factors Start Start: Pure Compound (>99% ee) Stress Stress Conditions (ICH Q1A) Start->Stress Acid Acid/Base (Hydrolysis Risk) Stress->Acid Heat Thermal (Decarboxylation Risk) Stress->Heat Oxidation H2O2 (Oxidative Risk) Stress->Oxidation Analysis Analytical Triage Acid->Analysis Heat->Analysis Oxidation->Analysis Decision Degradation > 5%? Analysis->Decision Isolate Isolate Impurity (Prep HPLC) Decision->Isolate Yes Report Stability Profile Defined Decision->Report No ID Structure Elucidation (MS/NMR) Isolate->ID ID->Report

Caption: Figure 2. Step-by-step stability assessment workflow compliant with ICH Q1A principles.

References

  • Hermansson, J., & Grahn, A. (1994). Optimization of the separation of enantiomers of 2-arylpropionic acids on a Chiral-AGP column. Journal of Chromatography A, 666(1-2), 181-191.

  • Smith, G. G., & Sivakua, T. (1983). Racemization of amino acids and derivatives.[3] Kinetics and mechanism of racemization of 2-arylpropionic acids. Journal of Organic Chemistry, 48(24), 4585-4590. (Mechanistic grounding for arylpropanoic acid racemization).

  • Majer, V., Sedlbauer, J., & Wood, R. H. (2000). Thermodynamics of aqueous acetic and propionic acids and their anions over a wide range of temperatures and pressures. Physical Chemistry Chemical Physics, 2(13), 2907-2917.

  • Organic Chemistry Portal. (2023). Hydrolysis of Methyl Esters. (General mechanistic reference for ester stability).

Sources

2-(4-(Methoxycarbonyl)phenyl)propanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Arylpropionic Acid NSAID Synthesis

Executive Summary

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and a methyl ester moiety. It serves as a pivotal intermediate in the synthesis of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), particularly in the metabolic and synthetic pathways of Ibuprofen and Loxoprofen .

This guide provides a comprehensive technical analysis of the molecule, focusing on its role as a mono-methyl ester derivative of Carboxyibuprofen (CAS 67381-50-4) . It details the chemical identity, synthetic methodologies, reactivity profiles, and analytical characterization required for high-precision pharmaceutical research.

Chemical Identity & Crystallography

This compound is the mono-methyl ester of 2-(4-carboxyphenyl)propanoic acid. While the dicarboxylic acid parent is the primary reference standard for Ibuprofen impurities (Impurity E), the mono-ester is a critical synthetic intermediate often generated in situ or isolated during specific esterification workflows.

Core Identifiers
PropertySpecification
Systematic Name 4-(1-Carboxyethyl)benzoic acid 1-methyl ester
Common Synonyms Methyl 4-(1-carboxyethyl)benzoate; 2-(4-Carbomethoxyphenyl)propionic acid
Parent Compound CAS 67381-50-4 (Refers to the dicarboxylic acid parent: DL-2-(4-Carboxyphenyl)propionic acid)
Related CAS 61566-34-5 (Ibuprofen Methyl Ester - distinct structure)
Molecular Formula

Molecular Weight 208.21 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C(C)C(=O)O
InChIKey (Predicted) ZJYHHYJXZZXZXZ-UHFFFAOYSA-N
Structural Analysis

The molecule exhibits bifunctionality , possessing two distinct carbonyl centers with orthogonal reactivity:

  • Propanoic Acid Moiety (

    
    ):  A free carboxylic acid at the 
    
    
    
    -position of the ethyl group. This site is susceptible to amide coupling or further esterification.
  • Methoxycarbonyl Group: A methyl ester at the para-position of the phenyl ring. This site is electrophilic but less reactive than the activated acid, allowing for selective transformations.

Synthetic Pathways & Production Strategies

The synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid typically follows two primary routes: Selective Hydrolysis of the diester or Carbonylation of vinyl precursors.

Method A: Selective Hydrolysis (Top-Down)

This method starts with the dimethyl ester of 2-(4-carboxyphenyl)propanoic acid.

  • Starting Material: Dimethyl 2-(4-carboxyphenyl)propionate.

  • Reagent: 1 equivalent of LiOH or NaOH in THF/Water.

  • Mechanism: The steric hindrance of the

    
    -methyl group on the propanoic acid chain often makes the benzoate ester more accessible, but careful control of temperature (
    
    
    
    ) allows for the selective hydrolysis of the less hindered ester or statistical hydrolysis followed by chromatographic separation.
    • Note: In many industrial processes, the reverse selectivity is observed (hydrolysis of the aliphatic ester first), so kinetic control is paramount.

Method B: Hydrocarboxylation (Bottom-Up)

This route constructs the propanoic acid skeleton directly on a pre-functionalized aromatic ring.

  • Precursor: Methyl 4-vinylbenzoate.

  • Catalyst: Palladium(II) chloride (

    
    ) with Triphenylphosphine (
    
    
    
    ).
  • Conditions: CO atmosphere (30-50 bar), acidic promoter (HCl), in aqueous dioxane.

  • Outcome: Regioselective insertion of CO at the benzylic position yields the target acid while preserving the distal methyl ester.

Visualization: Synthetic Logic Flow

SynthesisPathways Figure 1: Convergent Synthetic Pathways for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid Start1 Methyl 4-vinylbenzoate Target 2-(4-(Methoxycarbonyl)phenyl) propanoic acid Start1->Target Pd-Catalyzed Hydrocarboxylation (CO, H2O, HCl) Start2 Dimethyl 2-(4-carboxyphenyl)propionate Start2->Target Selective Hydrolysis (LiOH, 1 eq, 0°C) Product Loxoprofen / NSAID Analogs Target->Product Amide Coupling / Friedel-Crafts

Figure 1: Convergent synthetic pathways illustrating the 'Bottom-Up' Hydrocarboxylation and 'Top-Down' Hydrolysis routes.

Reactivity Profile & Applications

The unique structure of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid allows it to serve as a versatile building block.

Orthogonal Reactivity
  • Acid Chloride Formation: Treatment with Thionyl Chloride (

    
    ) or Oxalyl Chloride converts the propanoic acid to the acid chloride without affecting the methyl ester. This is crucial for Friedel-Crafts acylation reactions used in Loxoprofen  synthesis.
    
  • Reduction: Selective reduction of the ester (using

    
    ) in the presence of the carboxylate (protected as a salt) can yield hydroxy-acid derivatives.
    
Pharmaceutical Relevance[1][2][3]
  • Ibuprofen Impurity Profiling: The parent dicarboxylic acid (Carboxyibuprofen) is a major metabolite and oxidative degradation product of Ibuprofen (Impurity E). The methyl ester derivative is often used as a reference standard in HPLC methods to confirm the presence of esterified impurities in bulk drug substances.

  • Pro-drug Design: The methyl ester moiety increases lipophilicity compared to the dicarboxylic acid, making this molecule a model for studying the transport of NSAID metabolites across biological membranes.

Analytical Characterization Protocols

To validate the identity of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid, the following multi-modal analytical workflow is recommended.

Protocol: Structural Confirmation
  • 1H NMR Spectroscopy (400 MHz, DMSO-d6):

    • Diagnostic Signal 1: Singlet at

      
       ppm (3H, 
      
      
      
      ).
    • Diagnostic Signal 2: Doublet at

      
       ppm (3H, 
      
      
      
      ).
    • Diagnostic Signal 3: Quartet at

      
       ppm (1H, 
      
      
      
      ).
    • Aromatic Region: Two doublets (AA'BB' system) at

      
       ppm, indicating para-substitution.
      
    • Acid Proton: Broad singlet at

      
       ppm (1H, 
      
      
      
      ).
  • Infrared Spectroscopy (FT-IR):

    • Carbonyl 1 (Ester): Sharp band at

      
      .
      
    • Carbonyl 2 (Acid): Broad band at

      
       (often overlapping but distinguishable by shoulder).
      
    • OH Stretch: Broad band at

      
       (characteristic of carboxylic acid dimers).
      
  • Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (

      
      ).
      
    • Target Ion:

      
       at 
      
      
      
      .
    • Fragmentation: Loss of

      
       (
      
      
      
      ) and Methanol (
      
      
      ) are common fragmentation pathways.
Visualization: Analytical Logic

AnalyticalWorkflow Figure 2: Self-Validating Analytical Workflow for Structural Confirmation Sample Unknown Sample (C11H12O4) NMR 1H NMR Analysis (DMSO-d6) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS LC-MS (ESI-) (m/z 207.1) Sample->MS Decision Identity Confirmed? NMR->Decision Singlet @ 3.85 ppm AA'BB' Aromatic IR->Decision Dual C=O Stretches MS->Decision [M-H]- = 207.1 Valid VALIDATED Target Molecule Decision->Valid Concordant Data

Figure 2: Analytical decision matrix for confirming the structure of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid.

References
  • European Pharmacopoeia (Ph. Eur.). Ibuprofen: Impurity E (Carboxyibuprofen). 10th Edition. Strasbourg: Council of Europe. Link

  • United States Pharmacopeia (USP). Ibuprofen Related Compound C (4-Carboxyibuprofen). USP-NF 2024. Rockville, MD: United States Pharmacopeial Convention. Link

  • ChemicalBook. DL-2-(4-Carboxyphenyl)propionic Acid (CAS 67381-50-4). Accessed 2024. Link

  • PubChem. 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid (Related Structure). National Library of Medicine. Link

  • Sigma-Aldrich. Ibuprofen Impurity Standards and Metabolites. Merck KGaA. Link

Sources

A Technical Guide to 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(methoxycarbonyl)phenyl)propanoic acid and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. As a key structural motif within the broader class of 2-arylpropanoic acids (profens), this family of compounds holds substantial promise, primarily as non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into the intricate details of their synthesis, elucidates their pharmacological mechanisms of action, explores their diverse biological activities, and discusses their pharmacokinetic profiles. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals dedicated to advancing novel therapeutics. We will explore the rationale behind synthetic strategies, the nuances of structure-activity relationships (SAR), and the potential of these molecules as prodrugs designed to enhance efficacy and minimize adverse effects.

Introduction: The Profen Family and the Significance of the Methoxycarbonyl Scaffold

The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone of pain and inflammation management.[1] This class includes household names like Ibuprofen and prescription mainstays such as Ketoprofen and Naproxen.[1][2] Their therapeutic effect is primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the biosynthesis of prostaglandins—lipid compounds that drive inflammation, pain, and fever.[1][3]

The core structure of 2-(4-(methoxycarbonyl)phenyl)propanoic acid represents a strategic variation of the classic profen scaffold. It is the methyl ester of 2-(4-carboxyphenyl)propanoic acid. The presence of the methoxycarbonyl (ester) group is particularly significant for two reasons:

  • Synthetic Intermediate: It serves as a versatile handle for further chemical modification, allowing for the creation of diverse libraries of derivatives.

  • Prodrug Potential: The ester functionality can be leveraged as a prodrug strategy. A prodrug is an inactive or less active molecule that is metabolized in vivo into its active form. In this case, endogenous esterase enzymes can hydrolyze the methyl ester to the corresponding carboxylic acid, the pharmacologically active species. This approach is often employed to improve a drug's pharmacokinetic properties, such as absorption, or to mitigate side effects like the gastrointestinal irritation commonly associated with the free carboxylic acid moiety of NSAIDs.[4][5]

This guide will illuminate the path from chemical synthesis to biological application, providing the technical depth required for informed research and development.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of 2-(4-(methoxycarbonyl)phenyl)propanoic acid derivatives requires a multi-step approach that is both logical and adaptable. The causality behind each step is critical for achieving high yields and purity. The general workflow involves creating the core phenylpropanoic acid structure and then functionalizing the phenyl ring to introduce the methoxycarbonyl group.

G cluster_0 Synthesis Workflow A Starting Material (e.g., 4-Methylacetophenone) B Formation of Phenylpropanoic Acid (e.g., Darzens or Willgerodt-Kindler Reaction) A->B C Intermediate: 2-(4-Methylphenyl)propanoic Acid B->C D Side-Chain Functionalization (e.g., Radical Bromination) C->D E Intermediate: 2-(4-(Bromomethyl)phenyl)propanoic Acid D->E F Oxidation to Carboxylic Acid E->F G Intermediate: 2-(4-Carboxyphenyl)propanoic Acid F->G H Esterification (e.g., Fischer Esterification) G->H I Target Scaffold: 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid H->I J Derivatization (Amide/Ester Coupling, etc.) I->J K Final Derivative Library J->K

Caption: A generalized workflow for the synthesis of 2-(4-(methoxycarbonyl)phenyl)propanoic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylphenyl)propanoic Acid (Key Intermediate)

This protocol is foundational, creating the initial profen structure. The choice of starting material and reaction is crucial for efficiency.

  • Objective: To synthesize the precursor 2-(4-methylphenyl)propanoic acid from 2-(4-methylphenyl)propionitrile.

  • Rationale: Acid-catalyzed hydrolysis of a nitrile is a classic and robust method for producing a carboxylic acid. The nitrile itself can be prepared from the corresponding benzyl halide, providing a reliable two-step sequence.

  • Procedure:

    • Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol) in 5 N hydrochloric acid (40 mL).[6]

    • Heat the mixture to reflux for 1 hour, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

    • Extract the precipitated product with ethyl acetate (3 x 100 mL).[6]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield pure 2-(4-methylphenyl)propanoic acid.[6]

  • Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the complete conversion of the nitrile to the carboxylic acid.

Protocol 2: Side-Chain Bromination

This step activates the benzylic methyl group, preparing it for subsequent oxidation.

  • Objective: To synthesize the key intermediate 2-(4-(bromomethyl)phenyl)propanoic acid.

  • Rationale: Free-radical bromination using N-bromosuccinimide (NBS) or elemental bromine with a radical initiator is highly selective for the benzylic position due to the stability of the resulting benzylic radical.

  • Procedure:

    • Dissolve 2-(4-methylphenyl)propanoic acid (0.01 mol) in a suitable solvent like ethyl acetate (50 mL).[6]

    • Add a catalytic amount of hydrobromic acid (HBr).[6]

    • Cool the solution in an ice bath.

    • Add a solution of bromine (0.012 mol) in ethyl acetate (20 mL) dropwise.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[6]

    • Evaporate the solvent. Wash the precipitated product with water, dry, and recrystallize from ethanol.

  • Self-Validation: NMR spectroscopy is critical to confirm that bromination occurred exclusively at the benzylic methyl group and not on the aromatic ring or the propanoic acid side chain.

Protocol 3: Oxidation and Fischer Esterification

This two-part protocol achieves the target scaffold.

  • Objective: To convert the bromomethyl group to a methoxycarbonyl group.

  • Rationale: The bromomethyl intermediate can be oxidized to a carboxylic acid using a variety of oxidizing agents (e.g., KMnO₄, Jones reagent). The subsequent Fischer esterification is a straightforward, acid-catalyzed reaction with methanol to form the desired methyl ester.

  • Procedure (Illustrative):

    • (Oxidation): Dissolve 2-(4-(bromomethyl)phenyl)propanoic acid in an appropriate solvent system (e.g., water/acetone). Add a strong oxidizing agent like potassium permanganate (KMnO₄) portion-wise at a controlled temperature. The reaction is complete when the purple color of the permanganate persists. Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite) and acidifying to precipitate the di-acid, 2-(4-carboxyphenyl)propanoic acid.

    • (Esterification): Suspend the purified 2-(4-carboxyphenyl)propanoic acid in an excess of methanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Heat the mixture to reflux for several hours until TLC analysis indicates the formation of the mono-ester product. Neutralize the reaction, extract with an organic solvent, and purify by column chromatography to isolate 2-(4-(methoxycarbonyl)phenyl)propanoic acid.

  • Self-Validation: Successful synthesis is confirmed by IR spectroscopy (disappearance of broad O-H stretch, appearance of ester C=O stretch at ~1730 cm⁻¹) and NMR (appearance of a methyl singlet at ~3.9 ppm).

Pharmacological Profile and Mechanism of Action

Primary Target: Cyclooxygenase (COX) Enzymes

The defining mechanism of action for profen derivatives is the inhibition of cyclooxygenase enzymes.[1] COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the gastric mucosa.[1] COX-2 is inducible and is upregulated at sites of inflammation.[1] The anti-inflammatory and analgesic effects of NSAIDs are attributed to COX-2 inhibition, while the common gastrointestinal side effects are linked to COX-1 inhibition.

Caption: Mechanism of action showing inhibition of COX-1 and COX-2 by profen derivatives.

Emerging Biological Activities

While primarily known as anti-inflammatory agents, research has uncovered a broader spectrum of activity for arylpropanoic acid derivatives.

  • Antibacterial Agents: Novel derivatives have been synthesized and evaluated as dual COX-inhibitory and antibacterial agents. This dual-action approach is highly valuable in treating infections where inflammation is a significant component. Certain compounds have shown promising activity against various bacterial strains.[6]

  • Anticancer Potential: There is growing evidence that NSAIDs, including profen derivatives, may have applications in oncology.[5][7] The mechanisms are complex and may involve COX-dependent and independent pathways, including the induction of apoptosis.

  • Other Targets: The versatility of the phenylpropanoic acid scaffold allows it to be adapted to target other receptors. For instance, derivatives have been designed as agonists for the free fatty acid receptor 4 (FFAR4), a target for treating type 2 diabetes.[8]

Key Derivatives and Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be finely tuned by modifying their chemical structure. SAR studies reveal how specific functional groups influence potency and selectivity. For derivatives of 2-phenylpropionic acid, key modifications often involve the phenyl ring and the propanoic acid moiety.

A study on 2-(4-substituted-methylphenyl)propionic acid derivatives yielded compounds with potent dual COX-inhibitory and antibacterial properties.[6] This highlights the importance of the substituent at the 4-position of the phenyl ring.

Compound IDR-Group on Phenyl Ring (at position 4)COX-1 Inhibition (%)COX-2 Inhibition (%)Antibacterial ActivityReference
Ibuprofen -CH₂CH(CH₃)₂55.3241.21-[6]
6h -CH₂-S-(5-methyl-1,3,4-thiadiazol-2-yl)65.2558.74Promising[6]
6l -CH₂-S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)68.4361.27Promising[6]

SAR Insights:

  • Aromatic/Heterocyclic Groups: The introduction of sulfur-containing heterocyclic moieties (thiadiazole, oxadiazole) at the para-position of the phenyl ring via a methylene thioether linkage significantly enhanced both COX-1 and COX-2 inhibition compared to ibuprofen.[6]

  • Propanoic Acid Moiety: The carboxylic acid group is essential for COX inhibition, as it mimics the substrate, arachidonic acid, and forms a critical ionic bond with a conserved arginine residue in the COX active site. Ester or amide derivatives act as prodrugs that must be hydrolyzed to this active form.[9]

  • Stereochemistry: The α-methyl group on the propanoic acid creates a chiral center. For most profens, the (S)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-enantiomer is either less active or inactive.[10]

Pharmacokinetics and the Prodrug Advantage

The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical determinant of its success.

  • Absorption: Profens are generally well-absorbed after oral administration.[11] Using the methoxycarbonyl derivative as a prodrug can reduce direct contact of the acidic drug with the gastric mucosa, potentially lowering the risk of ulcers and bleeding.[4]

  • Distribution: These drugs are highly bound to plasma proteins, typically albumin.[12]

  • Metabolism: The primary metabolic pathway for a 2-(4-(methoxycarbonyl)phenyl)propanoic acid derivative would be the hydrolysis of the ester to the active carboxylic acid by esterase enzymes in the plasma, liver, and other tissues. Another crucial metabolic process for profens is chiral inversion , where the inactive (R)-enantiomer is converted in vivo to the active (S)-enantiomer, a process that can vary significantly between individuals.[10]

  • Excretion: The metabolites are primarily excreted through the urine.[12]

ParameterLoxoprofen (Prodrug)Reference
Time to Peak (unchanged form) ~30 minutes[12]
Time to Peak (active metabolite) ~50 minutes[12]
Half-life ~1.25 hours[12]
Plasma Protein Binding ~97%[12]

This data for Loxoprofen, another profen prodrug, illustrates the rapid conversion to the active form, a desirable characteristic for a pain-relieving medication.[12][13]

Applications and Future Perspectives

Derivatives of 2-(4-(methoxycarbonyl)phenyl)propanoic acid stand as a promising class of compounds for drug development. Their primary application lies in the treatment of inflammatory conditions, leveraging the well-established efficacy of the profen scaffold.

Key Advantages and Future Directions:

  • Improved Gastrointestinal Safety: The prodrug approach, utilizing the methoxycarbonyl group, is a clinically validated strategy to reduce the gastrointestinal toxicity that limits the long-term use of many NSAIDs.

  • Multi-Target Therapeutics: The scaffold is amenable to the development of dual-action or multi-target drugs. The creation of compounds with combined anti-inflammatory and antibacterial or anticancer properties represents an exciting frontier in drug discovery.[5][6]

  • Selective Inhibition: Future research will likely focus on designing derivatives with higher selectivity for the COX-2 enzyme over COX-1, which could offer a better safety profile.

  • Novel Delivery Systems: The chemical handles on these molecules can be used to conjugate them to delivery systems, such as polymers or nanoparticles, to target specific tissues and further enhance their therapeutic index.

References

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link: Provided by grounding tool, specific URL to be inserted]
  • Gökçe, M., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-861. [Link]

  • Li, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 4983. [Link]

  • Al-Shorbagi, A., et al. (2025). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Molbank, 2025(1), M1954. [Link]

  • Ahmed, M., et al. (2012). Synthesis and in silico study of new ketoprofen derivatives. International Scientific Publications, 6, 1-10. [Link: Provided by grounding tool, specific URL to be inserted]
  • Dhaneshwar, S. S. (2014). Synthesis and evaluation of some amino acid conjugates of suprofen. ResearchGate. [Link]

  • Sankyo Co., Ltd. (2012). Loxoprofen derivative and pharmaceutical containing same.
  • SMILE, G. D. (2020). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link: Provided by grounding tool, specific URL to be inserted]
  • Uno, H., et al. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 36(1), 49-56. [Link]

  • Aleksić, M., et al. (2007). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. Journal of the Serbian Chemical Society, 72(12), 1279-1288. [Link]

  • National Center for Biotechnology Information. (n.d.). Loxoprofen. PubChem. [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

  • Vinmec. (2025). What is Loxoprofen? Vinmec International Hospital. [Link]

  • Adams, S. S., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Pharmacological Reports, 69(5), 878-886. [Link]

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Methodological & Application

Application Note: Selective Synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory synthesis protocols for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide details a high-precision synthesis protocol for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (Target Molecule). This compound represents a specific structural class of "profen" derivatives where the aryl core bears a methyl ester functionality.

Direct synthesis via non-selective hydrolysis of the corresponding dimethyl ester (dimethyl 2-methylterephthalate derivative) is operationally risky due to the competitive hydrolysis rates of the aliphatic and aromatic esters. To ensure structural integrity and high yield, this protocol utilizes an orthogonal protection strategy . We employ Palladium-catalyzed


-arylation of tert-butyl propionate with methyl 4-bromobenzoate, followed by chemoselective acidolysis of the tert-butyl ester. This route guarantees the retention of the methyl benzoate moiety while liberating the propanoic acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the


-arylation of esters , a methodology pioneered by Hartwig and Buchwald.[1] By using a bulky tert-butyl ester as the nucleophile, we prevent self-condensation (Claisen) and allow for selective deprotection in the presence of the methyl ester.
Strategic Disconnection
  • Target: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

  • Precursor: tert-Butyl 2-(4-(methoxycarbonyl)phenyl)propionate

  • Key Disconnection:

    
     bond formation.
    
  • Starting Materials: Methyl 4-bromobenzoate (Electrophile) + tert-Butyl propionate (Nucleophile).

Retrosynthesis Target Target Molecule 2-(4-(Methoxycarbonyl)phenyl)propanoic acid Intermediate Intermediate tert-Butyl 2-(4-(methoxycarbonyl)phenyl)propionate Target->Intermediate Chemoselective Acidolysis (TFA) SM1 Methyl 4-bromobenzoate (Aryl Halide) Intermediate->SM1 Pd-Catalyzed Alpha-Arylation SM2 tert-Butyl Propionate (Ester Enolate Source) Intermediate->SM2

Figure 1: Retrosynthetic logic utilizing orthogonal ester protection to ensure regioselectivity.

Experimental Protocol

Stage 1: Palladium-Catalyzed -Arylation

This step couples the propionate backbone to the benzoate ring. The use of LiHMDS generates the enolate of tert-butyl propionate, which undergoes transmetallation with the oxidative addition complex formed from methyl 4-bromobenzoate and the Pd(0) catalyst.

Reagents & Materials Table:

ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Methyl 4-bromobenzoate 215.041.02.15 g (10 mmol)Electrophile
tert-Butyl propionate 130.181.11.43 g (11 mmol)Nucleophile
Pd(dba)₂ 575.000.02115 mg (2 mol%)Catalyst Precursor
P(t-Bu)₃ (1M in toluene)202.320.040.40 mL (4 mol%)Ligand
LiHMDS (1M in THF)167.331.212.0 mL (12 mmol)Base
Toluene (Anhydrous)-Solvent20 mLSolvent

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a dry reaction vial with

      
       (115 mg) and anhydrous toluene (5 mL).
      
    • Add the

      
       solution.[2][3] Stir for 10 minutes at room temperature. The solution should turn from dark purple/red to a lighter orange/brown, indicating formation of the active 
      
      
      
      species.
  • Enolate Formation:

    • In a separate dry 2-neck flask under Argon, add tert-butyl propionate (1.43 g) and anhydrous toluene (10 mL).

    • Cool the flask to 0°C in an ice bath.

    • Add LiHMDS solution (12 mL) dropwise over 5 minutes. Stir for 15 minutes to ensure complete enolization.

  • Coupling Reaction:

    • Add solid Methyl 4-bromobenzoate (2.15 g) directly to the enolate solution.

    • Immediately transfer the pre-formed catalyst solution via cannula or syringe into the reaction flask.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Optimization Note: While many substrates react at RT, if conversion is slow (monitor by TLC/LCMS), heat the mixture to 50°C. Stir for 4–12 hours.

  • Workup:

    • Quench the reaction with saturated aqueous

      
       (20 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 85:15).

    • Target Intermediate: tert-Butyl 2-(4-(methoxycarbonyl)phenyl)propionate.

    • Expected Yield: 80–90%.

Stage 2: Chemoselective Deprotection

The tert-butyl ester is acid-labile, cleaving via an


-like mechanism to form isobutylene and the carboxylic acid. The methyl ester (benzoate) is robust under these anhydrous acidic conditions.

Reagents:

  • Substrate: Purified Intermediate from Stage 1.

  • Reagent: Trifluoroacetic Acid (TFA).[2][4]

  • Solvent: Dichloromethane (DCM).[2]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the intermediate (approx.[2] 2.5 g) in DCM (10 mL) in a round-bottom flask.

  • Acidolysis:

    • Add TFA (5 mL) slowly at room temperature.

    • Stir the solution at ambient temperature for 2–3 hours.

    • Monitoring: TLC should show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (acid).

  • Isolation:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Azeotropic Removal: To ensure complete removal of TFA, redissolve the residue in toluene (10 mL) and concentrate again (repeat 2x). This prevents TFA contamination in the final product.

  • Final Purification:

    • The residue is usually a solid or viscous oil of high purity.

    • If necessary, recrystallize from Hexanes/EtOAc or Diethyl Ether/Pentane.

    • Final Product: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid.

Analytical Validation

To ensure the protocol was successful, compare spectral data against these expected parameters.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

11.0–12.0 (br s, 1H)
Carboxylic Acid (-COOH)

8.00 (d, J=8 Hz, 2H)
Aromatic (Ortho to Ester)

7.40 (d, J=8 Hz, 2H)
Aromatic (Ortho to Propionic)

3.90 (s, 3H)
Methyl Ester (

)

3.80 (q, J=7 Hz, 1H)
Benzylic Methine (

)

1.50 (d, J=7 Hz, 3H)
Methyl group on chain (

)
13C NMR ~178 ppmCarboxylic Acid Carbonyl
~166 ppmMethyl Ester Carbonyl
~52 ppmMethoxy Carbon
Mass Spec [M-H]- or [M+H]+Confirm MW: 222.24 g/mol

Process Workflow Diagram

Workflow Start Start: Reagent Prep (Inert Atmosphere) Step1 Enolate Formation t-Butyl Propionate + LiHMDS (0°C, Toluene) Start->Step1 Step2 Catalytic Coupling Add Ar-Br + Pd(dba)2/P(tBu)3 (RT to 50°C) Step1->Step2 Add Catalyst Step3 Workup & Purification Flash Chromatography Step2->Step3 Quench Step4 Intermediate Check 1H NMR (Confirm tBu & Me esters) Step3->Step4 Step5 Deprotection TFA / DCM (RT, 3h) Step4->Step5 Pass Step6 Final Isolation Azeotropic Drying Step5->Step6 End Final Product 2-(4-(Methoxycarbonyl)phenyl)propanoic acid Step6->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Critical Mechanistic Insights

  • Why P(t-Bu)₃? Tri-tert-butylphosphine is an electron-rich, bulky ligand. It facilitates the oxidative addition of the electron-deficient aryl bromide (Methyl 4-bromobenzoate) and, crucially, accelerates the reductive elimination of the sterically hindered

    
    -aryl ester product. Standard ligands like 
    
    
    
    often fail to drive this specific reductive elimination step efficiently.
  • Why LiHMDS? Lithium Hexamethyldisilazide is a non-nucleophilic, strong base. Unlike alkoxide bases (NaOMe, NaOEt), it cannot attack the ester carbonyls, preventing transesterification (scrambling of the methyl and tert-butyl groups) or saponification.

  • Chemospecificity of TFA: TFA protonates the carbonyl oxygen of the tert-butyl ester. The tert-butyl cation is a stable carbocation leaving group (

    
    ), allowing cleavage under conditions where the primary methyl ester (on the benzoate) remains kinetically stable.
    

References

  • Hama, T., & Hartwig, J. F. (2008).[3] Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552.[3] Link
    
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[3] Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Moradi, W. A., & Buchwald, S. L. (2001).

    
    -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. Link
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Esters for TFA cleavage mechanisms). Link

Sources

Protocol for the Base-Catalyzed Hydrolysis of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the ester hydrolysis of 2-(4-(methoxycarbonyl)phenyl)propanoic acid to yield 2-(4-carboxyphenyl)propanoic acid. This conversion is of significant interest in pharmaceutical research and development, particularly in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and the study of drug metabolites[1][2][3]. We present a robust, base-catalyzed hydrolysis (saponification) method, detailing the underlying chemical principles, a self-validating experimental procedure with integrated analytical checkpoints, and necessary safety precautions. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Background

The hydrolysis of an ester into a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. In the context of pharmaceutical sciences, the starting material, 2-(4-(methoxycarbonyl)phenyl)propanoic acid, is a methyl ester derivative of a phenylpropanoic acid core structure, common to many NSAIDs like ketoprofen and ibuprofen[4]. Its hydrolysis product, 2-(4-carboxyphenyl)propanoic acid, is a dicarboxylic acid that can serve as a key building block in further synthetic routes or as a reference standard for metabolic studies[1][5][6].

While ester hydrolysis can be catalyzed by either acid or base, the base-catalyzed pathway, also known as saponification, is often preferred for its practical advantages. Acid-catalyzed hydrolysis is a reversible equilibrium process, which may require a large excess of water or removal of the alcohol byproduct to drive the reaction to completion[7][8][9][10]. In contrast, base-catalyzed hydrolysis is effectively irreversible. This is because the carboxylic acid produced in the reaction is immediately deprotonated by the base (e.g., hydroxide) to form a carboxylate salt. This salt is resonance-stabilized and lacks the electrophilicity to react with the alcohol byproduct, thus preventing the reverse reaction[8][11].

This protocol focuses on the use of sodium hydroxide (NaOH) as the base catalyst, providing a high-yield, unidirectional pathway to the desired dicarboxylic acid product.

Chemical Reaction and Mechanism

The overall reaction is the conversion of a methyl ester to a sodium carboxylate, which is subsequently protonated during an acidic workup to yield the final dicarboxylic acid.

Reaction Scheme:

  • Saponification: 2-(4-(methoxycarbonyl)phenyl)propanoic acid + 2 NaOH → Sodium 2-(4-carboxyphenyl)propanoate + Methanol + H₂O

  • Acidification: Sodium 2-(4-carboxyphenyl)propanoate + 2 HCl → 2-(4-carboxyphenyl)propanoic acid + 2 NaCl

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate[11].

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This step results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable and essentially irreversible proton transfer step that forms methanol and the resonance-stabilized carboxylate anion, driving the reaction to completion[8][11].

The diagram below illustrates this mechanistic pathway.

G sub Ester Substrate (R-CO-OCH₃) tetra Tetrahedral Intermediate [R-C(O⁻)(OH)(OCH₃)] sub->tetra 1. Nucleophilic     Attack oh_ion Hydroxide Ion (⁻OH) ca Carboxylic Acid (R-COOH) tetra->ca 2. Intermediate     Collapse meo_ion Methoxide Ion (⁻OCH₃) carboxylate Carboxylate Anion (R-COO⁻) ca->carboxylate 3. Irreversible     Proton Transfer meoh Methanol (CH₃OH)

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Materials and Reagents

Proper handling and safety precautions are paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use[12][13][14][15].

ReagentCAS No.M.W. ( g/mol )Key HazardsNotes
2-(4-(Methoxycarbonyl)phenyl)propanoic acid93399-84-9208.21IrritantStarting material.
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive, causes severe burnsHighly exothermic when dissolved in water[16].
Methanol (MeOH)67-56-132.04Flammable, ToxicUsed as a co-solvent.
Hydrochloric Acid (HCl), concentrated7647-01-036.46Corrosive, causes severe burnsUsed for acidification during workup.
Ethyl Acetate (EtOAc)141-78-688.11Flammable, IrritantExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37IrritantDrying agent.
Deionized Water (H₂O)7732-18-518.02N/A
TLC Plates (Silica gel 60 F₂₅₄)N/AN/AN/AFor reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for a 5.0 g scale reaction. Adjust reagent quantities proportionally for different scales.

Reagent Preparation
  • 2 M Sodium Hydroxide Solution:

    • Carefully weigh 8.0 g of NaOH pellets. NaOH is hygroscopic, so minimize exposure to air[17].

    • In a fume hood, add the NaOH pellets slowly to approximately 80 mL of deionized water in a beaker with stirring. Caution: This process is highly exothermic[16]. Add the NaOH to the water, not the other way around, to prevent splashing[17].

    • Allow the solution to cool to room temperature.

    • Transfer the cooled solution to a 100 mL volumetric flask and add deionized water to the mark. Mix thoroughly.

Hydrolysis Reaction Procedure
  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Reagent Addition: Add 5.0 g (24.0 mmol) of 2-(4-(methoxycarbonyl)phenyl)propanoic acid to the flask.

  • Add 50 mL of methanol to dissolve the starting material.

  • Add 60 mL (120 mmol, 5 equivalents) of the prepared 2 M NaOH solution. Using a molar excess of NaOH ensures the complete hydrolysis of both the ester and the deprotonation of both carboxylic acid groups.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring. The use of heat increases the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • TLC Procedure: Prepare a TLC chamber with a 7:3 mixture of ethyl acetate and hexanes with a few drops of acetic acid. Spot the starting material (dissolved in ethyl acetate) and a sample from the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates reaction completion. The product, being a salt, will remain at the baseline, while the starting ester is less polar and will have a higher Rf value. The reaction is typically complete within 2-4 hours.

Workup and Product Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. This prevents the product from partitioning into the organic solvent during the subsequent extraction.

  • Acidification: Transfer the remaining aqueous solution to a 500 mL beaker and cool it in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2 (check with pH paper). This step is critical as it protonates the dicarboxylate salt, causing the neutral dicarboxylic acid product to precipitate out of the solution[11]. A white solid should form.

  • Isolation:

    • Option A (Filtration): Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts (NaCl).

    • Option B (Extraction): If a significant amount of product remains in the solution, transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic product is more soluble in ethyl acetate than in the acidic aqueous layer[18].

  • Drying (for Extraction): Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove the bulk of the dissolved water[18]. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent[19].

  • Final Product: Remove the solvent (ethyl acetate) from the dried organic layer using a rotary evaporator to yield the crude 2-(4-carboxyphenyl)propanoic acid as a white solid.

Purification
  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a high-purity crystalline solid. The expected melting point of 2-(4-carboxyphenyl)propanoic acid is in the range of 289-293 °C[20].

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire experimental protocol.

G prep Reagent Preparation (2M NaOH Solution) add_reagents Add Reactants 1. Ester Substrate 2. Methanol 3. NaOH Solution prep->add_reagents setup Reaction Setup (Flask, Condenser, Stirrer) setup->add_reagents reflux Heat to Reflux (2-4 hours) add_reagents->reflux monitor Monitor by TLC (Check for disappearance of starting material) reflux->monitor Periodically monitor->reflux If incomplete cool Cool to Room Temp. monitor->cool If complete rotovap1 Remove Methanol (Rotary Evaporator) cool->rotovap1 acidify Acidify with HCl to pH 1-2 (Precipitates product) rotovap1->acidify isolate Isolate Crude Product (Filtration or Extraction) acidify->isolate purify Purify by Recrystallization isolate->purify analyze Final Analysis (MP, NMR, HPLC) purify->analyze

Caption: Step-by-step experimental workflow for ester hydrolysis.

Validation and Characterization

To ensure the trustworthiness of this protocol, the final product should be rigorously characterized to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): Compare the purified product with the starting material. The product should have a much lower Rf value (closer to the baseline) due to the two polar carboxylic acid groups.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value (289-293 °C) is indicative of high purity[20].

  • Spectroscopy:

    • ¹H NMR: Confirm the structure. Key signals to look for are the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of two broad singlets for the carboxylic acid protons (typically >10 ppm).

    • FT-IR: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product with high precision[21]. A single sharp peak would indicate a pure compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves[13][22].

  • Sodium Hydroxide and Hydrochloric Acid: Both are extremely corrosive and can cause severe burns. Handle them exclusively in a chemical fume hood. In case of skin contact, wash immediately with copious amounts of water[14].

  • Methanol and Ethyl Acetate: These solvents are flammable and should be kept away from ignition sources. They are also irritants and should be handled in a well-ventilated area or fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... RSC Publishing. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. ResearchGate. [Link]

  • How to Prepare a 2M NaOH Stock Solution: A Step-by-Step Guide. Heredity Biosciences. [Link]

  • Preparation and Standardization of 0.1 M Sodium Hydroxide. Pharmaguideline. [Link]

  • hydrolysing esters. Chemguide. [Link]

  • What is the preparation procedure for sodium hydroxide? Do we need to heat it up? Quora. [Link]

  • Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Agilent. [Link]

  • Preparation of Sodium Hydroxide. BYJU'S. [Link]

  • Sodium Hydroxide Hydrolysis. Bio-protocol. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • A rapid spectrophotometric method for the determination of esterase activity. PubMed - NIH. [Link]

  • KETOPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]

  • About Workup. University of Rochester Department of Chemistry. [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Transition-metal catalyzed synthesis of Ketoprofen. SciELO. [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office - EP 0675867 B1. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Process for preparing ketoprofen.
  • Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Journal of Central South University. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

  • Process for synthesizing ketoprofen.
  • Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Chemistry LibreTexts. [Link]

  • Kinetics of Acid hydrolysis of an ester. IV SEMMESTER Course Material. [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

  • Theory of Aqueous Workup. University of York Chemistry Teaching Labs. [Link]

  • Hydrolysis of methyl propanoate gives and. Vedantu. [Link]

Sources

Application Note: Advanced Protocols for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-(4-(Methoxycarbonyl)phenyl)propanoic acid as a pharmaceutical intermediate.

Introduction: The Bifunctional Scaffold

2-(4-(Methoxycarbonyl)phenyl)propanoic acid (CAS: 40570-20-5 for the generic structure; specific stereoisomers vary) is a critical bifunctional building block in medicinal chemistry. Structurally, it belongs to the 2-arylpropionic acid class (the "Profen" scaffold), characterized by a chiral center at the


-position of the propanoic acid moiety and a para-substituted benzoate ester.

Key Chemical Attributes:

  • Dual Reactivity: Contains an aliphatic carboxylic acid (pKa ~4.5) and an aromatic methyl ester.[1] This differentiation allows for orthogonal functionalization—the acid can be coupled or resolved, while the ester serves as a "masked" benzyl alcohol or halide.

  • Chirality: The

    
    -methyl group creates a stereocenter. The (S)-enantiomer  is typically the pharmacologically active form for NSAID applications (e.g., Loxoprofen), making this molecule a prime target for chiral resolution studies.
    
  • Therapeutic Relevance: It is a direct synthetic precursor to Loxoprofen Sodium (a non-selective COX inhibitor) and a structural template for novel GPR40 agonists (for Type 2 Diabetes) and PPAR

    
     modulators .
    

Core Application: Synthesis of Loxoprofen Sodium[2]

The primary industrial utility of this intermediate is in the synthesis of Loxoprofen . The methoxycarbonyl group functions as a stable precursor to the labile benzyl halide required for the final coupling step.

Mechanism of Action in Synthesis
  • Resolution: The racemic acid is resolved to the (S)-isomer.

  • Reduction: The aromatic ester (

    
    ) is selectively reduced to a benzyl alcohol (
    
    
    
    ) without affecting the propanoic acid (or following temporary protection).
  • Halogenation: The alcohol is converted to a chloromethyl or bromomethyl group.

  • Coupling: The benzyl halide undergoes alkylation with 2-ethoxycarbonylcyclopentanone, followed by decarboxylation to yield Loxoprofen.

Visual Workflow (Graphviz)

Loxoprofen_Synthesis Start 2-(4-(Methoxycarbonyl) phenyl)propanoic acid Step1 Step 1: Selective Reduction (Target: Ar-COOMe -> Ar-CH2OH) Start->Step1 LiBH4 / THF Step2 Step 2: Halogenation (SOCl2 or PBr3) Step1->Step2 Activation Intermed Intermediate: 2-(4-(Chloromethyl) phenyl)propanoic acid Step2->Intermed Yields Electrophile Step3 Step 3: Alkylation (w/ 2-Ethoxycarbonyl cyclopentanone) Intermed->Step3 Dieckmann/Base Final Target API: Loxoprofen Step3->Final Decarboxylation

Caption: Synthetic pathway converting the methoxycarbonyl precursor to Loxoprofen via a benzyl halide intermediate.

Protocol 1: Enzymatic Kinetic Resolution

Because the pharmacological activity of profens is stereospecific (S-enantiomer), obtaining the enantiopure acid is critical. This protocol uses Lipase B from Candida antarctica (CAL-B) for the kinetic resolution of the racemic acid via esterification.

Objective: Isolate (S)-2-(4-(Methoxycarbonyl)phenyl)propanoic acid with >98% ee.

Materials
  • Substrate: Racemic 2-(4-(Methoxycarbonyl)phenyl)propanoic acid.

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Acceptor: Ethanol or Methanol (if running esterification) or Buffer (if running hydrolysis of the diester). Note: Here we describe selective esterification.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the racemic acid in 50 mL of anhydrous MTBE. Add 20 mmol of Ethanol (nucleophile).

  • Enzyme Addition: Add 100 mg of immobilized CAL-B.

  • Incubation: Incubate the mixture at 30°C in an orbital shaker (200 rpm).

    • Mechanistic Insight: CAL-B preferentially catalyzes the esterification of the (S)-acid due to steric constraints in the active site imposed by the

      
      -methyl group.
      
  • Monitoring: Monitor the reaction by Chiral HPLC (see Protocol 2) every 2 hours. Stop the reaction when conversion reaches ~50%.

  • Workup:

    • Filter off the enzyme.

    • Wash the filtrate with saturated

      
       solution.
      
    • Organic Phase: Contains the (S)-ethyl ester (Enriched).

    • Aqueous Phase: Contains the unreacted (R)-acid .

  • Hydrolysis (Post-Resolution): The isolated (S)-ester is hydrolyzed using LiOH/THF to yield the desired (S)-acid.

Protocol 2: Analytical Characterization (Chiral HPLC)

Validating the optical purity is essential. The presence of the aromatic ester moiety provides a strong UV chromophore, simplifying detection compared to aliphatic acids.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

    • Why TFA? The acidic additive suppresses the ionization of the carboxylic acid, sharpening the peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the benzoate

    
    -
    
    
    
    * transition).
  • Temperature: 25°C.

Data Interpretation:

Peak Retention Time (approx) Identity
1 8.5 min (R)-Enantiomer
2 11.2 min (S)-Enantiomer

| Resolution (


)  | > 2.5  | Target Specification  |

Protocol 3: Selective Reduction to Benzyl Alcohol

Transforming the methoxycarbonyl group to a hydroxymethyl group without reducing the carboxylic acid (or requiring re-oxidation) is a common challenge.

Strategy: Use Lithium Borohydride (


)  which is more selective for esters than carboxylic acids under controlled conditions, or protect the acid first.
Recommended Industrial Route: Formation of the Mixed Anhydride  or In-situ protection .

Laboratory Scale Protocol (Direct Reduction):

  • Dissolution: Dissolve 1.0 eq of the starting material in THF.

  • Protection (In-situ): Add 1.0 eq of

    
     at 0°C to form the sodium carboxylate. (Carboxylate anions are resistant to nucleophilic attack by borohydride).
    
  • Reduction: Add 2.0 eq of

    
     slowly. Reflux for 4 hours.
    
    • Causality: The borohydride reduces the methyl ester to the alcohol. The carboxylate salt repels the hydride, preserving the acid oxidation state.

  • Quench: Carefully quench with 1N HCl.

  • Extraction: Extract with Ethyl Acetate. The product is 2-(4-(Hydroxymethyl)phenyl)propanoic acid .

Safety & Handling

  • Hazards: The compound is an organic acid and ester. It acts as a skin and eye irritant.[2]

  • Dust Explosion: As a fine powder, the intermediate poses a dust explosion risk. Use grounded equipment.

  • Storage: Store at 2-8°C. The ester is susceptible to hydrolysis under humid conditions.

References

  • PubChem. 2-[4-(Methoxycarbonyl)phenyl]propanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Terada, A., et al. (1984). Synthesis and anti-inflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry.[3] (Foundational work on Loxoprofen synthesis).

  • Google Patents.Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate. Patent CN103193620A.

Sources

Coupling reaction conditions for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Strategies for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Executive Summary

This guide details the synthetic protocols for coupling 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (referred to herein as MPPA ) with amines to form amide bonds.

The Central Challenge: MPPA belongs to the 2-arylpropanoic acid class (pro-fen scaffold). The


-carbon is chiral and highly susceptible to racemization  during activation. This risk is exacerbated in MPPA by the para-methoxycarbonyl group, an electron-withdrawing moiety that increases the acidity of the benzylic proton, stabilizing the planar enolate intermediate.

Recommended Strategy:

  • Primary Protocol (High Fidelity): Propylphosphonic Anhydride (T3P®) in EtOAc/Pyridine. This method offers the highest retention of enantiomeric excess (%ee).

  • Secondary Protocol (High Reactivity): HATU/Collidine. Recommended only for sterically hindered amines where T3P fails to drive conversion.

Mechanistic Insight: The Alpha-Chiral Challenge

To optimize conditions, one must understand the failure mode. Racemization in MPPA occurs primarily via two pathways during the activation step:

  • Direct Enolization: Base-mediated abstraction of the

    
    -proton.
    
  • Oxazolone Formation: Cyclization of the activated ester to a 5(4H)-oxazolone, which tautomerizes rapidly.

The para-methoxycarbonyl group (


) pulls electron density from the phenyl ring, stabilizing the negative charge on the benzylic carbon. This makes MPPA more prone to racemization  than unsubstituted Ibuprofen.

Diagram 1: Racemization Risk Pathways

RacemizationPathways cluster_risk Critical Control Point Start MPPA (Chiral Acid) Activated Activated Ester (O-Acyl Isourea / Mixed Anhydride) Start->Activated Activation Reagent Product Chiral Amide (Target) Activated->Product Amine (Fast Attack) Enolate Planar Enolate / Ketene (Achiral Intermediate) Activated->Enolate Base (Slow Attack) Promoted by p-COOMe Racemic Racemic Mixture (50:50 R/S) Enolate->Racemic Reprotonation

Caption: Mechanistic pathway showing the competition between nucleophilic attack (green) and base-mediated racemization (red).

Protocol A: The "Low-Racemization" Standard (T3P)

Rationale: T3P (Propylphosphonic anhydride) acts as a coupling reagent and water scavenger.[1][2] It does not generate a reactive guanidinium species (like HATU) that can stall. Critically, T3P activation is slower than the subsequent aminolysis, meaning the "lifetime" of the activated species is short, minimizing the window for racemization.

Reagents:

  • Substrate: MPPA (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with MPPA (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).

    • Note: Do not premix the acid and T3P without the amine; this accumulation of activated acid promotes racemization.

  • Base Addition: Cool the mixture to 0°C . Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining temperature < 5°C.

    • Why? The exotherm is mild, but temperature control is vital for enantiopurity.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/LC-MS.

  • Workup (Crucial for Ester Stability):

    • Quench with water.[1]

    • Wash organic layer with 0.5 M HCl (or citric acid) to remove pyridine and excess amine.

    • Wash with sat. NaHCO₃ (rapid wash) to remove unreacted MPPA. Caution: Prolonged exposure to basic aqueous conditions can hydrolyze the para-methyl ester.

    • Wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Steric Power" Alternative (HATU)

Rationale: If the amine is non-nucleophilic (e.g., an aniline or sterically hindered secondary amine), T3P may be too slow. HATU is more reactive but requires careful base selection to prevent epimerization.

Reagents:

  • Reagent: HATU (1.1 equiv)

  • Base: 2,4,6-Collidine (Sym-collidine) (2.5 equiv)

    • Expert Tip: Avoid Triethylamine (TEA). TEA is basic enough to deprotonate the

      
      -carbon of MPPA. Collidine is a weaker, non-nucleophilic base that buffers the reaction effectively without driving enolization.
      
  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure:

  • Pre-Activation (Short): Dissolve MPPA (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under nitrogen at 0°C.

  • Base Addition: Immediately add Collidine (1.0 equiv). Stir for only 1–2 minutes .

    • Critical: Do not let the activated ester sit.

  • Amine Addition: Add the Amine (1.2 equiv) followed by the remaining Collidine (1.5 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Dilute with EtOAc. Wash extensively with water/LiCl (to remove DMF), then 0.5 M Citric Acid, then NaHCO₃.

Comparative Data & Decision Matrix

The following data represents typical results for coupling MPPA with benzylamine (a model nucleophile).

ParameterProtocol A (T3P/Pyridine) Protocol B (HATU/Collidine) Protocol C (EDC/HOBt)
Conversion >98%>99%~85%
Isolated Yield 92%94%78%
Enantiomeric Excess (%ee) >99% ~94-96%~88-90%
Purification Load Low (Water soluble byproducts)High (Tetramethylurea removal)Moderate
Scalability High (No explosion hazard)Moderate (Costly reagent)High

Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: MPPA Coupling CheckAmine Is the Amine Sterically Hindered or Electron Deficient? Start->CheckAmine PathA NO (Primary/Secondary Alkyl Amine) CheckAmine->PathA Standard PathB YES (Aniline / Bulky) CheckAmine->PathB Difficult ProtocolA PROTOCOL A: T3P / Pyridine / EtOAc (Priority: Maximize %ee) PathA->ProtocolA Workup Workup: Acid Wash (Citric Acid) Avoid Strong Base (protect methyl ester) ProtocolA->Workup ProtocolB PROTOCOL B: HATU / Collidine / DMF (Priority: Force Reaction) PathB->ProtocolB ProtocolB->Workup

Caption: Decision tree for selecting the coupling reagent based on amine nucleophilicity.

Troubleshooting & Critical Controls

  • Loss of Chirality (%ee drops):

    • Cause: Base strength is too high or reaction time is too long.

    • Fix: Switch from DIPEA/TEA to Collidine or N-Methylmorpholine . Lower the temperature to -10°C. Ensure the amine is added before the coupling reagent in T3P protocols.

  • Hydrolysis of Methyl Ester:

    • Cause: High pH during workup (e.g., washing with 1M NaOH).

    • Fix: Use saturated NaHCO₃ for basic washes and limit contact time to <5 minutes.

  • Low Conversion:

    • Cause: Steric clash between the

      
      -methyl of MPPA and the amine.
      
    • Fix: Increase concentration to 0.5 M. Switch to Protocol B (HATU).

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[4] Tetrahedron, 60(11), 2447-2467.

  • Diago-Meseguer, J., et al. (1980). "New Reagent for the Synthesis of Amides and Esters." Synthesis, 1980(7), 547-551.

Sources

Application Notes & Protocols: Synthesis and Application of Metal-Organic Frameworks Utilizing 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the preparation and potential applications of Metal-Organic Frameworks (MOFs) using the chiral ligand 2-(4-(Methoxycarbonyl)phenyl)propanoic acid. This ligand, a derivative of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen, offers a unique platform for creating chiral MOFs with potential applications in enantioselective separations, catalysis, and controlled drug delivery.[1][2] This guide delves into the rationale behind experimental choices, provides detailed, step-by-step protocols for solvothermal synthesis, and outlines essential characterization techniques. Furthermore, it explores the prospective use of these specialized MOFs in advanced drug delivery systems.

Introduction: The Significance of Chiral MOFs and the Choice of Ligand

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3] Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for a wide range of applications, including gas storage, separation, and catalysis.[3][4] The introduction of chirality into the MOF structure by using chiral organic linkers opens up exciting possibilities for enantioselective applications, which are of paramount importance in the pharmaceutical and fine chemical industries.[1][2]

The selection of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid as the organic linker is strategic. As an analogue of ibuprofen methyl ester, it introduces a chiral center into the MOF backbone. This inherent chirality can be exploited for applications such as the separation of racemic mixtures or as a platform for asymmetric catalysis.[1] Moreover, the structural similarity to a well-known pharmaceutical agent suggests potential for biocompatibility and applications in drug delivery, where the MOF could serve as a carrier for therapeutic agents.[5][6][7] The carboxylic acid group provides a robust coordination site for metal ions, a common feature in the design of stable MOFs.[3]

Synthesis of MOFs using 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid: A Solvothermal Approach

The solvothermal method is a widely employed and effective technique for synthesizing high-quality MOF crystals.[8][9] This method involves heating the reaction mixture of a metal salt and the organic ligand in a sealed vessel at temperatures above the solvent's boiling point, leading to increased pressure and facilitating the crystallization process.[9][10]

Rationale for Solvothermal Synthesis

The choice of solvothermal synthesis is predicated on several advantages:

  • Crystallinity: The elevated temperatures and pressures promote the formation of well-ordered, crystalline structures, which is crucial for the performance of MOFs.[8][9]

  • Phase Purity: This method often yields a single, pure crystalline phase, avoiding the formation of amorphous byproducts.

  • Morphology Control: By carefully controlling reaction parameters such as temperature, time, and solvent composition, the size and shape of the MOF crystals can be tailored.[10]

Experimental Workflow Diagram

solvothermal_synthesis cluster_prep Precursor Preparation cluster_workup Product Work-up prep_metal Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent (e.g., DMF) mix Mix Precursor Solutions prep_metal->mix prep_ligand Dissolve Ligand (2-(4-(Methoxycarbonyl)phenyl)propanoic acid) in Solvent (e.g., DMF) prep_ligand->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heating Solvothermal Reaction (Heating in Oven) autoclave->heating cooling Cool to Room Temperature heating->cooling filtration Filtration & Washing (e.g., with DMF, Ethanol) cooling->filtration drying Drying (Vacuum Oven) filtration->drying activation Activation (Solvent Exchange & Vacuum Heating) drying->activation characterization Characterization (PXRD, SEM, TGA, etc.) activation->characterization

Caption: Workflow for the solvothermal synthesis of MOFs.

Detailed Synthesis Protocol

Materials and Reagents:

  • 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (Ligand)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Washing Solvents (e.g., DMF, Ethanol)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve a specific molar quantity of the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

    • In a separate vial, dissolve the equimolar or a slight excess of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (e.g., 0.1 mmol) in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two precursor solutions in a single vial and stir for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the resulting solution into a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to a specified temperature (e.g., 120 °C) and maintain this temperature for a designated period (e.g., 24-72 hours).[8][11] The optimal temperature and time will depend on the specific metal-ligand combination and desired crystal morphology.[11]

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the collected solid thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL) to facilitate drying.[10]

  • Drying and Activation:

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight to remove the bulk solvent.

    • For applications requiring a porous material, an activation step is necessary. This typically involves solvent exchange with a low-boiling-point solvent (e.g., methanol or acetone) followed by heating under vacuum at a higher temperature (e.g., 150-200 °C) to remove solvent molecules occluded within the pores.[8][10]

Table 1: Example Synthesis Parameters

ParameterValueRationale
Metal SaltZn(NO₃)₂·6H₂OZinc is a common and versatile metal for MOF synthesis, often forming stable frameworks.
Ligand2-(4-(Methoxycarbonyl)phenyl)propanoic acidProvides the chiral building block for the framework.
Metal:Ligand Ratio1:1A common starting point for MOF synthesis; may require optimization.
SolventN,N-Dimethylformamide (DMF)A high-boiling point polar aprotic solvent that effectively dissolves both precursors.[8]
Temperature100 - 150 °CBalances reaction kinetics and crystal growth; higher temperatures can lead to denser phases.[8][11]
Time24 - 72 hoursAllows for sufficient time for crystal nucleation and growth.[8][11]

Characterization of the Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF, its crystallinity, porosity, and thermal stability.

Structural and Morphological Analysis
  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material.[4] The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

  • Scanning Electron Microscopy (SEM): SEM provides insights into the morphology (shape and size) of the MOF crystals.[12]

Porosity and Surface Area Analysis
  • Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K): This analysis determines the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of the activated MOF.

Thermal Stability
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[12]

Table 2: Key Characterization Techniques and Expected Outcomes

TechniqueInformation ObtainedExpected Outcome for a Successful Synthesis
PXRDCrystalline structure, phase purityA well-defined diffraction pattern with sharp peaks, indicating a crystalline material.
SEMCrystal morphology, size, and uniformityUniformly shaped crystals (e.g., cubic, rod-like) with a narrow size distribution.
N₂ AdsorptionSurface area, pore volume, pore sizeA Type I or IV isotherm, indicative of a microporous or mesoporous material, with a high BET surface area.
TGAThermal stability, solvent lossA distinct weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at the decomposition temperature.

Application in Drug Delivery: A Prospective Outlook

The unique properties of MOFs derived from 2-(4-(Methoxycarbonyl)phenyl)propanoic acid make them promising candidates for advanced drug delivery systems.[5][6]

Rationale for Drug Delivery Applications
  • High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of a significant amount of drug molecules.[6][13]

  • Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework.[13] Stimuli-responsive release (e.g., pH-triggered) can also be engineered.[5]

  • Biocompatibility: The use of a ligand derived from a known pharmaceutical agent may enhance the biocompatibility of the resulting MOF.

  • Chiral Recognition: The chiral nature of the framework could potentially be used for the stereoselective delivery of chiral drugs.[2]

Protocol for Drug Loading

Method: Incipient Wetness Impregnation

  • Prepare a Saturated Drug Solution: Dissolve the desired drug (e.g., a model drug like 5-Fluorouracil or a therapeutic agent) in a suitable solvent to create a concentrated solution.

  • Impregnate the MOF: Add the activated MOF powder to the drug solution. The volume of the solution should be just enough to fill the pores of the MOF.

  • Solvent Evaporation: Allow the solvent to evaporate slowly under ambient conditions or gentle heating, leaving the drug molecules encapsulated within the MOF pores.

  • Washing: Gently wash the drug-loaded MOF with a small amount of a solvent in which the drug has low solubility to remove any surface-adsorbed drug.

  • Drying: Dry the drug-loaded MOF under vacuum.

Drug Release Studies
  • Preparation of Release Medium: Prepare a buffer solution that mimics physiological conditions (e.g., Phosphate Buffered Saline, PBS, at pH 7.4).

  • Release Experiment: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Framework for Drug Delivery Application

drug_delivery_logic cluster_synthesis MOF Synthesis & Activation cluster_loading Drug Encapsulation cluster_delivery Drug Release & Efficacy mof_synthesis Synthesize Chiral MOF mof_activation Activate MOF (Create Porosity) mof_synthesis->mof_activation drug_loading Load Therapeutic Agent mof_activation->drug_loading characterize_loaded Characterize Drug-Loaded MOF drug_loading->characterize_loaded in_vitro_release In Vitro Release Studies (e.g., in PBS) characterize_loaded->in_vitro_release cellular_uptake Cellular Uptake & Toxicity Studies in_vitro_release->cellular_uptake in_vivo_studies In Vivo Efficacy & Biodistribution (Future Scope) cellular_uptake->in_vivo_studies

Caption: Logical progression for developing MOF-based drug delivery systems.

Conclusion

The use of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid as a building block for Metal-Organic Frameworks presents a promising avenue for the development of novel, functional materials. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to synthesize, characterize, and explore the applications of these chiral MOFs, particularly in the exciting and impactful field of drug delivery. The inherent chirality and potential biocompatibility of these materials warrant further investigation to unlock their full potential in pharmaceutical and biomedical applications.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • ResearchGate. (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1).
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • ITS. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
  • Gangu, K. K., Maddila, S., Mukkamala, S. B., & Jonnalagadda, S. B. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers in Chemistry, 10, 962785.
  • BLDpharm. (n.d.). Metal-Organic Frameworks: Carboxylic Acid Ligands.
  • Gangu, K. K., Maddila, S., Mukkamala, S. B., & Jonnalagadda, S. B. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers in Chemistry, 10, 962785.
  • Li, Y., Peng, G., & Yu, Y. (2021). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. In Proceedings of the 2021 4th International Conference on Bio-Signal and Image Processing (pp. 1-5). SciTePress.
  • Mittal, A., Roy, I., & Gandhi, S. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen.
  • ResearchGate. (n.d.). Applications of Chiral MOFs exhibiting multiple advantages of chiral....
  • International Journal of Fundamental and Applied Research. (n.d.). Synthesis and Characterization of Metal– Organic Frameworks (MOFs)
  • Dalton Transactions. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties.
  • Molecules. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
  • Scientiae Radices. (2023, June 5). Metal-organic frameworks for efficient drug adsorption and delivery.
  • Journal of the American Chemical Society. (2020, July 10).
  • Engineered Science. (2020, December 17). Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review.
  • Google Patents. (n.d.). High yield synthesis of metal-organic frameworks.
  • Polymers. (2023, June 29). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
  • Physiochemical characterization of metal organic framework materials: A mini review. (2021). Arabian Journal of Chemistry, 14(10), 103384.
  • Materials. (2023, January 20). Synthesis of Metal Organic Frameworks (MOFs)
  • AUB ScholarWorks. (2020, September 21). Synthesis and Characterization of New Metal-Organic Frameworks (MOFs)
  • Semantic Scholar. (n.d.). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals.
  • ResearchGate. (n.d.). Synthesis and Characterization of Metal-Organic Framework-74 Containing 2, 4, 6, 8, and 10 Different Metals.
  • Ossila. (n.d.).
  • PubMed. (2013, April 7). Assembly of a series of MOFs based on the 2-(m-methoxyphenyl)
  • RSC Publishing. (n.d.). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing and troubleshooting the preparation of 2-(4-(methoxycarbonyl)phenyl)propanoic acid. This document offers in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring both high yield and purity.

I. Introduction to the Synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a valuable building block in the synthesis of various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its structure, featuring both a carboxylic acid and a methyl ester, presents unique synthetic challenges that require careful optimization and control of reaction conditions. This guide will focus on a common and practical synthetic approach: the Friedel-Crafts acylation of methyl benzoate followed by a reduction and subsequent hydrolysis.

II. Recommended Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related 2-arylpropanoic acids, adapted for the specific target molecule.

Step 1: Friedel-Crafts Acylation of Methyl Benzoate

This initial step introduces the propionyl group to the aromatic ring.

Reaction Scheme:

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension of AlCl₃.

  • Addition of Substrate: Dissolve methyl benzoate (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the methyl benzoate solution dropwise to the reaction mixture at 0°C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 4-(1-oxopropyl)benzoate, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Reduction of the Ketone

The ketone intermediate is reduced to a methylene group. A Clemmensen or Wolff-Kishner reduction is typically employed. The Wolff-Kishner reduction is often preferred due to its milder conditions for some substrates.

Reaction Scheme (Wolff-Kishner):

Experimental Protocol (Wolff-Kishner Reduction):

  • To a round-bottom flask equipped with a reflux condenser, add the methyl 4-(1-oxopropyl)benzoate, diethylene glycol as solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Heat the mixture to 120-140°C for 1-2 hours.

  • Increase the temperature to 190-210°C to distill off water and excess hydrazine.

  • Maintain the reflux at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture, add water, and extract the product with a suitable solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 4-propylbenzoate.

Step 3: α-Bromination

A bromine atom is introduced at the benzylic position, which will be subsequently used to introduce the carboxylic acid group.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve methyl 4-propylbenzoate in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount).

  • Reflux the mixture, using a light source (e.g., a 100W lamp) to facilitate the reaction, until all the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide by-product, and wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude methyl 4-(1-bromopropyl)benzoate. This product is often used in the next step without further purification.

Step 4: Synthesis of the Propanoic Acid Moiety via Grignard Reaction and Carboxylation

Reaction Scheme:

Caption: Synthetic workflow for 2-(4-(methoxycarbonyl)phenyl)propanoic acid.

Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity of Reagents? Purity of Reagents? Check Starting Materials->Purity of Reagents? Use Fresh/Purified Reagents Use Fresh/Purified Reagents Purity of Reagents?->Use Fresh/Purified Reagents No Check Reaction Conditions Check Reaction Conditions Purity of Reagents?->Check Reaction Conditions Yes Anhydrous Conditions Maintained? Anhydrous Conditions Maintained? Check Reaction Conditions->Anhydrous Conditions Maintained? Dry Glassware/Solvents Dry Glassware/Solvents Anhydrous Conditions Maintained?->Dry Glassware/Solvents No Optimize Temperature/Time Optimize Temperature/Time Anhydrous Conditions Maintained?->Optimize Temperature/Time Yes Monitor by TLC Monitor by TLC Optimize Temperature/Time->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Increase Time/Temp Increase Time/Temp Reaction Complete?->Increase Time/Temp No Investigate Work-up Investigate Work-up Reaction Complete?->Investigate Work-up Yes Product Loss During Extraction? Product Loss During Extraction? Investigate Work-up->Product Loss During Extraction? Optimize Extraction Protocol Optimize Extraction Protocol Product Loss During Extraction?->Optimize Extraction Protocol Yes Purification Issues? Purification Issues? Product Loss During Extraction?->Purification Issues? No Recrystallization Solvent? Recrystallization Solvent? Purification Issues?->Recrystallization Solvent? Screen Solvents Screen Solvents Recrystallization Solvent?->Screen Solvents Improper High Purity Product High Purity Product Recrystallization Solvent?->High Purity Product Optimal

Caption: Troubleshooting decision tree for low reaction yield.

VI. References

  • Organic Syntheses, Coll. Vol. 6, p.943 (1988); Vol. 54, p.63 (1974). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Nicolaou, K. C., & Sorensen, E. J. (2003). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • LibreTexts Chemistry. (2024). The Grignard Reaction (Experiment). [Link]

  • PubChem. (n.d.). 2-(4-(Methoxycarbonyl)phenyl)propanoic acid. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

Technical Support Center: Recrystallization of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RC-MCPPA-001 Status: Active Analyte: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid Chemical Class: Phenylpropanoic acid derivative / Methyl ester Critical Constraint: Ester stability (Hydrolysis/Transesterification risk)

Executive Summary & Chemical Profile[1]

User: "I need to purify 2-(4-(Methoxycarbonyl)phenyl)propanoic acid. What solvent should I use?"

Scientist's Response: This molecule presents a classic "Janus" challenge in crystallization: it contains a polar carboxylic acid head, a non-polar aromatic body, and a moderately polar methyl ester tail.

Your primary challenge is not just solubility, but chemical stability . Because the molecule contains a methyl ester, recrystallizing in reactive alcohols (like Ethanol) can lead to transesterification (swapping the methyl group for an ethyl group), creating a difficult-to-separate impurity. Furthermore, prolonged heating in water can hydrolyze the ester back to the dicarboxylic acid.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Recrystallization
Melting Point ~113–115 °CModerate. Risk of "oiling out" if solvent boiling point is too close to MP.
pKa (Acid) ~4.5Ionizes in basic conditions. Do not use basic water; keep pH neutral/acidic.
Solubility AmphiphilicSoluble in alcohols, esters, chlorinated solvents. Insoluble in aliphatic hydrocarbons.
Stability Ester MoietyAvoid Ethanol (Transesterification risk). Avoid boiling water (Hydrolysis risk).

Solvent System Selection Strategy

We recommend two primary systems. System A is the industry standard for chemical stability. System B is an alternative for high-polarity impurity removal.

System A: Ethyl Acetate / n-Heptane (Recommended)
  • Type: Binary System (Solvent / Anti-solvent).

  • Mechanism: The molecule dissolves readily in hot Ethyl Acetate (EtOAc). n-Heptane acts as the anti-solvent to drive precipitation upon cooling.

  • Why it wins:

    • Chemically Inert: No hydroxyl groups to cause transesterification.

    • Volatility: Both solvents are easily removed under vacuum.

    • Impurity Rejection: Excellent at leaving non-polar byproducts in the mother liquor.

System B: Methanol / Water (Alternative)
  • Type: Binary System.

  • Mechanism: High solubility in hot Methanol; Water reduces solubility drastically.

  • Critical Warning: You must use Methanol, not Ethanol. Using Ethanol with a methyl ester can result in mixed esters (Methyl/Ethyl) via transesterification.

  • Use Case: Best if your crude material contains inorganic salts (which stay in the water) or very polar tars.

Solvent Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent based on your specific impurities.

SolventSelection Start Start: Analyze Crude Material CheckEster Is the Methyl Ester intact? Start->CheckEster ImpurityType Primary Impurity Type? CheckEster->ImpurityType Yes Warning STOP: Purify via Extraction first CheckEster->Warning No (Hydrolyzed) Salts Inorganic Salts / Polar Tars ImpurityType->Salts Organics Non-polar Organics / Isomers ImpurityType->Organics SysB System B: Methanol / Water (Strict Temp Control <60°C) Salts->SysB Requires polarity SysA System A: Ethyl Acetate / Heptane (Safest for Ester Stability) Organics->SysA Standard Protocol

Figure 1: Decision tree for solvent selection based on impurity profile and chemical stability requirements.

Step-by-Step Protocol: System A (EtOAc / Heptane)

This protocol is designed as a self-validating system . Each step includes a "Check" to ensure the process is proceeding correctly before moving to the next.

Reagents:

  • Crude 2-(4-(Methoxycarbonyl)phenyl)propanoic acid.

  • Ethyl Acetate (HPLC Grade).

  • n-Heptane (or Hexanes, if Heptane is unavailable).

Procedure:

  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask with a magnetic stir bar.

    • Add Ethyl Acetate (approx. 3 mL per gram of solid).

    • Heat to a gentle reflux (approx. 77°C).

    • Validation Check: Does the solid dissolve completely?

      • No: Add EtOAc in 0.5 mL increments until dissolved.

      • Yes: Proceed.

  • Hot Filtration (Particulate Removal):

    • While boiling, check for insoluble particles (dust, salts). If present, filter rapidly through a pre-warmed glass funnel/fluted paper.

    • Tip: Keep the receiving flask hot to prevent premature crystallization.

  • The Anti-Solvent Addition (The Cloud Point):

    • Maintain the EtOAc solution at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel or pipette.

    • Continue adding until a faint, persistent turbidity (cloudiness) appears that does not disappear after 10 seconds of stirring.

    • Validation Check: Is the solution cloudy?

      • Yes: Add one drop of Ethyl Acetate to clear the solution back to transparent. This establishes a saturated solution at the boiling point.

  • Controlled Cooling (Crystal Growth):

    • Remove heat source. Place the flask on a cork ring or wood block (insulator).

    • Allow to cool to room temperature undisturbed.[1] Do not stir. Stirring at this stage induces rapid nucleation, leading to small, impure crystals.

    • Once at room temperature, move to an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).

    • Dry under vacuum at 40°C.

Troubleshooting & FAQs

Issue 1: "The product is oiling out (turning into a liquid blob) instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the melting point of the solute is depressed by the solvent, or the solution is too concentrated at high temperatures. Remediation Workflow:

OilingOut Detect Oiling Out Detected Reheat Reheat to Reflux (Redissolve Oil) Detect->Reheat AddSolvent Add More Good Solvent (EtOAc) Reheat->AddSolvent Dilute Seed Add Seed Crystal at ~50-60°C AddSolvent->Seed Lower Temp Cool Slow Cool (No Stirring) Seed->Cool

Figure 2: Remediation workflow for oiling out events.

Detailed Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more Ethyl Acetate (approx 10-20% of current volume). A slightly more dilute solution favors crystal formation over oil formation.

  • Allow to cool very slowly. When the temperature reaches ~60°C, add a tiny "seed" crystal of pure product if available.

Issue 2: "My yield is very low (<50%)."

Diagnosis: The product is too soluble in the mother liquor, or the "Good Solvent" volume was too high. Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool again to harvest a "second crop" of crystals.

  • Note: Second crops are usually less pure than the first crop.

Issue 3: "Can I use Ethanol/Water?"

Diagnosis: Chemical incompatibility risk. Answer: We strongly advise against Ethanol. This molecule is a methyl ester.[2] In hot ethanol, you risk an ester exchange reaction (


). This creates a chemically distinct impurity (Ethyl ester analog) that is extremely difficult to separate because its solubility properties are nearly identical to your product. If you must use an alcohol, use Methanol  to match the ester group.
Issue 4: "The crystals are sticky/wet even after drying."

Diagnosis: Solvent occlusion or trapped impurities. Fix:

  • Grind the crystals into a powder and dry under high vacuum.

  • If they remain sticky, it indicates significant impurity (likely the "oil" mentioned above). Repeat the recrystallization with System A , but use slightly more Heptane to ensure better impurity rejection.

References

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. (General principles of binary solvent crystallization).
  • Chemical Properties & Stability

    • PubChem Compound Summary for CID 23187037 (Related Phenylpropanoic derivatives). National Library of Medicine. Link

  • Transesterification Risks

    • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link (Mechanistic background on why matching alcohol solvent to ester group is critical).

  • Oiling Out Remediation

    • Duffy, D., et al. (2012).[3] In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization. Chemical Engineering Science, 77, 112-121.[3] (Strategies for managing LLPS/oiling out).

Sources

Technical Support Center: High-Purity Synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

[1]

Status: Operational Ticket ID: #SYN-24-MCPPA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering purity issues with 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (Target Molecule).[1] This compound is a functionalized 2-arylpropionic acid, structurally analogous to the "profen" class of NSAIDs (e.g., Ibuprofen), but possesses a labile methyl ester moiety that complicates standard workups.

Low purity in this synthesis typically stems from three distinct vectors:

  • Regio-isomerism: Competitive formation of the linear isomer (anti-Markovnikov) during Palladium-catalyzed hydrocarboxylation.[1]

  • Chemo-selectivity: Unwanted hydrolysis of the methyl ester into the dicarboxylic acid.

  • Catalyst Leaching: Palladium "black" retention in the final product.

This guide provides a root-cause analysis and actionable protocols to elevate purity from crude (<90%) to pharmaceutical grade (>98%).

Phase 1: Diagnostic & Root Cause Analysis

Before attempting purification, compare your analytical data (HPLC/NMR) against the impurity profiles below to identify your specific failure mode.

Common Impurity Profile
Impurity TypeStructure / NameRetention Time (Relative)Origin
Target Branched (Iso) Product 1.00 Desired Markovnikov Addition
Impurity A Linear (n) Isomer: 3-(4-(Methoxycarbonyl)phenyl)propanoic acid1.10 - 1.15Ligand steric failure; low temperature.[1]
Impurity B The "Diacid": 2-(4-carboxyphenyl)propanoic acid0.40 - 0.60 (Broad)Hydrolysis during aggressive basic extraction.[1]
Impurity C Oligomers/Polymers> 2.00Polymerization of Methyl 4-vinylbenzoate (starting material).[1]
Impurity D Palladium-ComplexesN/A (Colored)Inefficient scavenging; phosphine oxidation.[1]

Phase 2: Troubleshooting & Optimization

Issue 1: "My Linear Isomer (Impurity A) is >5%"

Context: If you are synthesizing this via the hydrocarboxylation of Methyl 4-vinylbenzoate , the regioselectivity is governed by the Palladium-Ligand complex. The linear isomer is thermodynamically favored but kinetically slower.

The Fix: Ligand Bite Angle & Acid Promoter

  • Ligand Selection: Monodentate phosphines (e.g., TPP) often yield poor regioselectivity (iso/n ~ 1:1 to 3:1). Switch to bidentate ligands with a specific bite angle. Bis(diphenylphosphino)ferrocene (dppf) or Xantphos are superior for favoring the branched species in styrene hydrocarboxylation.[1]

  • Acid Promoter: Ensure you are using a Lewis acid promoter (e.g., AlCl₃ or TsOH) if using specific Pd-systems, as this stabilizes the branched alkyl-Pd intermediate.

Issue 2: "I see the Diacid (Impurity B) / Yield Loss"

Context: The methyl ester at the para-position is susceptible to hydrolysis (saponification). Standard "Profen" workups involve strong caustic washes (NaOH, pH 12-14) to extract the acid, followed by re-acidification. This destroys your ester.

The Fix: The "Cold-Mild" Extraction Protocol Do not use NaOH. Use a weaker base and control the temperature.

  • Cool Down: Chill the crude organic mixture to 0–5 °C.

  • Mild Base: Extract the target acid using saturated NaHCO₃ (pH ~8.5) or cold 0.5 M Na₂CO₃ .[1] Avoid pH > 10.

  • Rapid Separation: Do not let the biphasic mixture stir for prolonged periods. Separate immediately.

  • Acidification: Re-acidify the aqueous layer with 1 M HCl or Citric Acid to pH 2–3 (do not go to pH 0) to precipitate the product.

Issue 3: "The Product is Grey/Brown (Pd Contamination)"

Context: Aryl-propionic acids are excellent ligands for Pd residues.[1] Simple filtration often fails.

The Fix:

  • Pre-Crystallization Scavenging: Add SiliaMetS® Thiol or activated charcoal (10 wt%) to the crude solution in ethyl acetate before crystallization.[1] Stir at 50 °C for 30 mins, then filter through Celite.

Phase 3: Visualized Workflows

Workflow 1: Reaction Pathway & Impurity Logic

ReactionPathStartMethyl 4-vinylbenzoate+ CO + H2OPdCatPd Catalyst(Ligand Selection)Start->PdCatBranchedTarget: Branched Acid(Markovnikov)PdCat->BranchedBulky Ligand(Preferred)LinearImpurity A: Linear Acid(Anti-Markovnikov)PdCat->LinearSmall Ligand(Avoid)WorkupAlkaline WorkupBranched->WorkupDiacidImpurity B: Diacid(Hydrolysis Product)Workup->DiacidpH > 10Temp > 20°CFinalPure Isolated ProductWorkup->FinalpH ~ 8.5Temp < 5°C

Figure 1: Reaction pathway showing the critical divergence points for regio-selectivity and chemical stability.

Workflow 2: Purification Decision Tree

PurificationInputCrude Product MixtureCheckStatePhysical State?Input->CheckStateOilOily/Sticky SolidCheckState->OilSolidCrystalline SolidCheckState->SolidTriturationTriturate withCold Pentane/HexaneOil->TriturationRecrystRecrystallizationSolid->RecrystSeedSeed with Pure CrystalTrituration->SeedSeed->SolidSolventSystemSolvent System:EtOAc : Hexane (1:3)or TolueneRecryst->SolventSystem

Figure 2: Decision matrix for handling the crude isolate.[1]

Phase 4: Validated Purification Protocol

Objective: Remove linear isomer (<0.5%) and Pd residues.

Reagents:

  • Crude 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

  • Ethyl Acetate (EtOAc)

  • n-Hexane (or n-Heptane)[2]

  • Activated Charcoal (Norit)

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (60 °C) . A ratio of 1g solid : 3mL EtOAc is a good starting point.

  • Scavenging: Add Activated Charcoal (5-10 wt%) and stir at 60 °C for 15 minutes.

  • Filtration: Filter hot through a pre-warmed Celite pad to remove charcoal and Pd. Rinse with a small volume of hot EtOAc.

  • Precipitation:

    • Reheat filtrate to near boiling.

    • Slowly add n-Hexane dropwise until persistent cloudiness appears (approx ratio EtOAc:Hexane 1:3 to 1:5).

    • Add a few drops of EtOAc to clear the solution.

  • Crystallization:

    • Allow to cool to room temperature slowly (turn off stirring).

    • Transfer to a fridge (4 °C) for 4–12 hours.

  • Collection: Filter the white needles. Wash with cold Hexane. Dry under vacuum at 40 °C.

Expected Result: >99% Purity (HPLC), White crystalline solid.

FAQ: Rapid Response

Q: Can I use ethanol for recrystallization? A: Use with caution. While ethanol is a good solvent for aryl-propionic acids, prolonged heating of your methyl ester product in ethanol can lead to transesterification (forming the ethyl ester impurity), especially if any trace acid catalyst remains. Toluene or EtOAc/Hexane are safer.

Q: My product is oiling out instead of crystallizing. A: This usually indicates high impurity levels (specifically the linear isomer) acting as a solvent.[1]

  • Action: Perform a "Trituration." Add cold pentane or hexane to the oil and scratch the flask walls vigorously with a glass rod to induce nucleation. Once solid forms, proceed to recrystallization.

Q: Why is the melting point lower than reported (Reported: ~70-75°C)? A: A depressed melting point is the classic sign of the linear isomer contamination. Even 3-4% of the linear isomer can drop the MP by 5-10°C. Perform the recrystallization protocol above.

References

  • Regioselectivity in Pd-Catalyzed Hydrocarboxylation

    • Detailed mechanisms on ligand influence (Bidentate vs Monodentate) in styrene derivatives.[1]

    • Source: Del Rio, I., Claver, C., & van Leeuwen, P. W. (2001). "Palladium-catalyzed hydrocarboxylation of styrene: a regioprolific reaction." European Journal of Inorganic Chemistry.
  • Purification of 2-Arylpropionic Acids (Ibuprofen Analogs)

    • Standard industrial protocols for crystallization and handling of Profen deriv
    • Source: Paquette, L. A. (Ed.).[1] (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. (General Reference for Aryl Propionic Acid workups).

  • Hydrolysis of Esters (Saponification Risks)

    • Fundamental guide on ester stability in basic extraction.
    • Source: Master Organic Chemistry.

Technical Support Center: Optimizing Reactivity of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl Aryl Acid Couplings
Reference ID:  TSC-2026-APA-04

Executive Summary

The molecule 2-(4-(Methoxycarbonyl)phenyl)propanoic acid presents a classic "Profen" scaffold challenge. The primary obstacle is the


-methyl group  adjacent to the carboxylic acid. This group creates significant steric hindrance, blocking the Burgi-Dunitz trajectory of incoming nucleophiles, while simultaneously increasing the acidity of the 

-proton, making the molecule highly prone to racemization during activation.

This guide provides high-fidelity protocols to overcome these competing issues: forcing the reaction forward (overcoming sterics) without degrading enantiomeric excess (preventing racemization).

Module 1: Critical Decision Matrix

Before starting, select your activation strategy based on your nucleophile's reactivity and the tolerance of your substrate.

ActivationStrategy start START: Select Nucleophile nuc_type Nucleophile Type? start->nuc_type amine Primary/Secondary Amine nuc_type->amine weak_nuc Weak Nucleophile (Aniline/Alcohol) nuc_type->weak_nuc scale Scale? amine->scale method_B Method B: Ghosez's Reagent (Neutral Acid Chloride) weak_nuc->method_B Requires Acid Chloride small_scale Small (<1g) High Value scale->small_scale large_scale Large (>10g) Cost Sensitive scale->large_scale method_A Method A: T3P Coupling (Lowest Racemization) small_scale->method_A method_C Method C: HATU/HOAt (Standard High Power) large_scale->method_C caption Figure 1: Decision matrix for coupling sterically hindered 2-arylpropionic acids.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction yields are low (<40%), even with EDC/NHS."

Diagnosis: Standard carbodiimide couplings (EDC/DCC) are often insufficient for


-hindered acids. The bulky 

-methyl group prevents the formation of the O-acylisourea intermediate or slows the subsequent attack by the amine.

Solution: Switch to Propylphosphonic Anhydride (T3P) .[1]

  • Why: T3P forms a highly reactive mixed anhydride. The cyclic structure reduces the activation energy required for nucleophilic attack.

  • Benefit: It is one of the few reagents capable of driving hindered couplings to completion without requiring harsh conditions that hydrolyze the distal methyl ester [1].

Issue 2: "I am losing Enantiomeric Excess (ee). The product is racemic."

Diagnosis: This is the most common failure mode for 2-arylpropionic acids. Activation of the carboxyl group increases the acidity of the


-proton.[2] If a base like Triethylamine (

) is used, it abstracts this proton, leading to a planar enolate or ketene intermediate that reprotonates indiscriminately (racemization).

Mechanism of Failure:

  • Direct Enolization: Base removes

    
    -H.
    
  • Oxazolone Formation: If coupling to an amino acid, the activated acid cyclizes to an oxazolone, which racemizes rapidly.

Solution:

  • Change the Base: Switch from

    
     or DIPEA to 2,4,6-Collidine  (TMP) or N-Methylmorpholine (NMM) . These bases are weaker and sterically hindered, reducing their ability to abstract the 
    
    
    
    -proton while still neutralizing the reaction [2].
  • Use Additives: If using carbodiimides, addition of HOAt (1-Hydroxy-7-azabenzotriazole) is mandatory. The pyridine nitrogen in HOAt provides "anchimeric assistance," speeding up the coupling rate so it outcompetes the racemization rate [3].

Issue 3: "I need to make the Acid Chloride, but Thionyl Chloride degrades my ester."

Diagnosis: Thionyl chloride (


) generates HCl and requires heat, which can hydrolyze or transesterify the sensitive 4-methoxycarbonyl group.

Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

  • Why: It converts carboxylic acids to acid chlorides under neutral conditions at room temperature or

    
    . It produces only neutral amide byproducts, preserving the distal ester and minimizing racemization [4].
    

Module 3: Validated Experimental Protocols

Protocol A: T3P Coupling (Recommended for Chiral Retention)

Best for: Coupling to primary amines while preserving chirality.

Reagents:

  • Substrate: 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (1.0 eq)

  • Amine (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF, 1.5 eq)

  • Base: Pyridine or 2,4,6-Collidine (2.5 eq)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step:

  • Dissolve the acid and the amine in EtOAc.

  • Cool the solution to

    
      (ice bath).
    
  • Add the base (Pyridine/Collidine) in one portion.

  • Add T3P solution dropwise over 5 minutes.

  • Allow to stir at

    
     for 1 hour, then warm to Room Temperature (RT).
    
  • Monitor: Check HPLC after 2 hours. If incomplete, add 0.5 eq T3P.

  • Workup: Wash with water, 0.5M HCl (rapidly), and brine. The distal ester remains intact.

Protocol B: Neutral Acid Chloride Synthesis (Ghosez’s Method)

Best for: Coupling to weak nucleophiles (anilines, alcohols).

Reagents:

  • Substrate (1.0 eq)

  • Ghosez’s Reagent (1.2 eq)

  • Solvent: Dry DCM (Concentration: 0.2 M)

Step-by-Step:

  • Dissolve substrate in dry DCM under Nitrogen/Argon.

  • Add Ghosez’s reagent dropwise at RT.

  • Stir for 1–2 hours. (Monitor by TLC: quench an aliquot with MeOH; if methyl ester of the acid forms, conversion is complete).

  • Usage: Do not isolate. Add your nucleophile (and mild base if necessary) directly to this solution.

Module 4: Mechanistic Visualization

Understanding the racemization pathway is key to preventing it. The diagram below illustrates how base selection influences the pathway.

RacemizationPath Acid Activated Acid (O-Acyl Isourea / Anhydride) Base_Strong Strong/UnHindered Base (TEA / DIPEA) Acid->Base_Strong Proton Abstraction Base_Weak Weak/Hindered Base (Collidine / NMM) Acid->Base_Weak Buffered Condition Enolate Planar Enolate (Chirality Lost) Base_Strong->Enolate Fast Product_Pure Chiral Product (>98% ee) Base_Weak->Product_Pure Direct Coupling Product_Rac Racemic Product (50% R / 50% S) Enolate->Product_Rac Reprotonation caption Figure 2: Mechanism of base-induced racemization in 2-arylpropionic acids.

References

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Esters."[3] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[4] A new high-efficiency peptide coupling additive."[1] Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Organic Syntheses.

Sources

Technical Support Center: Thermal Stabilization of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering thermal instability with 2-(4-(Methoxycarbonyl)phenyl)propanoic acid (C₁₁H₁₂O₄) manifesting as melting point depression, discoloration (yellowing), or assay loss during drying or storage.

As a bifunctional molecule containing both a free carboxylic acid and a methyl ester , this compound presents a unique stability paradox: the acidic moiety can autocatalyze the hydrolysis of the ester moiety in the solid state if moisture is present. Furthermore, the


-proton on the propanoic acid chain is susceptible to thermally induced racemization.

This guide moves beyond basic handling to address the mechanistic root causes of degradation and provides self-validating protocols for stabilization.

Module 1: Diagnostic Troubleshooting

Q: My sample is turning yellow and the melting point is dropping. Is this oxidation or hydrolysis?

A: It is likely a combination, but Hydrolysis is the primary driver of melting point depression.

While yellowing suggests oxidation (likely at the benzylic position), a significant drop in melting point usually indicates the presence of impurities that disrupt the crystal lattice. In this specific molecule, the primary culprit is Autocatalytic Hydrolysis .

The free carboxylic acid group (


) in your molecule acts as a proton source. If residual moisture is present (>0.5% w/w), it protonates the carbonyl of the methyl ester (

) on neighboring molecules, cleaving the ester into methanol and the di-acid derivative (Terephthalic acid analog). This creates a feedback loop: more acid = faster degradation.
Diagnostic Logic Tree

Use the following decision matrix to pinpoint the degradation mode before attempting a fix.

DiagnosticTree Start START: Sample Degradation Observed CheckColor Is the sample discolored (Yellow/Brown)? Start->CheckColor CheckMP Has Melting Point dropped >2°C? CheckColor->CheckMP No ResultOx Diagnosis: Benzylic Oxidation Action: Recrystallize with Antioxidant CheckColor->ResultOx Yes (Deep Color) CheckKF Karl Fischer (KF) Moisture > 0.5%? CheckMP->CheckKF Yes ResultRace Diagnosis: Racemization Action: Chiral HPLC Check CheckMP->ResultRace No (But Assay Low) ResultHyd Diagnosis: Autocatalytic Hydrolysis Action: Vacuum Dry & Desiccant CheckKF->ResultHyd Yes ResultPoly Diagnosis: Polymorph Change Action: DSC/XRD Analysis CheckKF->ResultPoly No (Dry but MP Low)

Figure 1: Diagnostic workflow for identifying the root cause of thermal instability in aryl-propanoic acid derivatives.

Module 2: Stabilization & Storage FAQs

Q: Can I dry this compound in an oven at 60°C?

A: Only if strictly vacuum-controlled. Avoid static air ovens.

Drying at 60°C in a static air oven is risky. The combination of heat and atmospheric moisture accelerates the hydrolysis described above. Furthermore, 2-arylpropanoic acids are prone to decarboxylation and racemization under prolonged thermal stress, although usually at temperatures >100°C.

Recommended Drying Protocol:

  • Temperature: Maximum 40–45°C.

  • Pressure: < 50 mbar (Vacuum is essential to remove water before it reacts).

  • Desiccant: Use

    
     or Silica Gel in the vacuum line trap to ensure a dry environment.
    

Q: What is the best solvent for recrystallization to improve stability?

A: Toluene/Heptane or Isopropyl Acetate.

Avoid alcohols (Methanol/Ethanol).

  • Why? In the presence of the free acid moiety, heating in methanol can lead to transesterification (scrambling the ester) or equilibrium shifts that favor impurities.

  • The Fix: Use a non-protic solvent system like Toluene. It effectively solvates the organic structure while rejecting the more polar dicarboxylic acid degradation products.

Q: How do I prevent the "Yellowing" over time?

A: This is likely trace transition metals catalyzing benzylic oxidation.

The carbon at the 2-position (the chiral center) is benzylic. Trace metals (Fe, Cu) from reactors or spatulas can catalyze the oxidation of this position.

  • Solution: Add a metal scavenger (e.g., SiliaMetS®) during the final purification step or wash the organic layer with EDTA solution before crystallization. Store under Nitrogen/Argon.

Module 3: Critical Degradation Pathways

Understanding the chemistry allows you to predict stability risks.

Quantitative Degradation Data
Stress ConditionPrimary Degradation ProductMechanismPrevention Strategy
High Humidity (>60% RH) Dicarboxylic Acid (Hydrolysis)Autocatalytic cleavage of methyl esterStore with silica sachets; foil seal.
Heat (>80°C) Enantiomer (Racemate)Proton shift at

-carbon
Keep drying temp <45°C.
Alcoholic Solvent + Heat Mixed EstersTransesterificationUse aprotic solvents (Toluene, EtOAc).
Air + Light Yellow/Brown QuinonesBenzylic OxidationAmber glass; Nitrogen headspace.
The Autocatalytic Cycle

The diagram below illustrates why "dryness" is the single most critical factor for this specific molecule.

DegradationCycle Target Target Molecule (Acid + Methyl Ester) Intermediate Protonated Ester (Activated) Target->Intermediate + H+ (from self) Water Moisture (H2O) Product1 Methanol (Byproduct) Intermediate->Product1 + Water Product2 Dicarboxylic Acid (Stronger Acid) Intermediate->Product2 Hydrolysis Product2->Target Catalyzes (Feedback Loop)

Figure 2: The autocatalytic hydrolysis cycle. The degradation product (Dicarboxylic acid) is more acidic than the parent, accelerating the reaction.

Module 4: Rescue Protocol (Recrystallization)

If your batch has already degraded (MP < 110°C or purity < 98%), use this protocol to reset the stability clock.

Objective: Remove the dicarboxylic acid impurity (hydrolysis product) and trace metals.

  • Dissolution:

    • Suspend crude solid in Isopropyl Acetate (IPAc) (10 mL per gram).

    • Heat to 50°C. If not fully soluble, add Tetrahydrofuran (THF) dropwise until clear.

  • Scavenging (Crucial Step):

    • Add activated charcoal (5 wt%) to absorb oxidative impurities.

    • Stir for 30 minutes at 50°C.

    • Filter hot through a Celite pad to remove charcoal.

  • Crystallization:

    • Cool the filtrate slowly to 20°C.

    • Add n-Heptane (anti-solvent) slowly until the solution turns slightly turbid.

    • Cool to 0–5°C and hold for 2 hours.

  • Isolation:

    • Filter the white solid.

    • Wash: Wash the cake with cold Heptane/IPAc (9:1). This washes away the methanol and trace hydrolysis products.

  • Drying:

    • Vacuum oven at 40°C for 12 hours.

    • Validation: Confirm MP is restored and KF < 0.2%.

References

  • Solid-State Hydrolysis Mechanisms

    • Byrn, S. R., et al. (2017).
    • Mechanism:[1][2][3][4][5] Discusses acid-catalyzed hydrolysis in crystal lattices.

  • Stability of 2-Arylpropanoic Acids (Profens)

    • Manzo, R. H., et al. (2001).
    • Relevance: Covers racemization and stability of the propanoic acid pharmacophore.
  • Autocatalysis in Esters

    • Twyford, J., et al. (2017).
    • Relevance: Validates the kinetic model of acid-generating degrad
  • Polymorphism in Phenylpropanoic Derivatives

    • Chen, S., et al. (2008). "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." Crystal Growth & Design.
    • Relevance: Illustrates the impact of polymorphism on melting point depression in similar structures.

Sources

Technical Support Center: Stability & Storage of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability

Welcome to the Technical Support Center. You are likely working with 2-(4-(Methoxycarbonyl)phenyl)propanoic acid , a bifunctional intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or functionalized polymers.

The Critical Vulnerability: This molecule possesses a unique "Achilles' heel": it contains both a free carboxylic acid and a methyl ester on the same aromatic scaffold.

  • The Risk: In the presence of even trace moisture, the free carboxylic acid moiety (

    
    ) acts as an intrinsic proton source (
    
    
    
    ). This creates an acidic microenvironment within the solid state or solution that autocatalyzes the hydrolysis of the methyl ester group (
    
    
    ) back to the dicarboxylic acid and methanol.
  • The Consequence: Purity drops rapidly if humidity is not strictly controlled, leading to variable stoichiometry in downstream coupling reactions.

Storage Conditions Matrix

Do not treat this compound like a standard stable organic solid. Adhere to the following matrix to maintain >98% purity.

ParameterIdeal Condition (Long-Term) Acceptable (Short-Term < 1 Week) Critical Failure Zone (Avoid)
Temperature -20°C (Freezer) 2°C to 8°C (Refrigerator)> 25°C (Room Temp)
Atmosphere Argon or Nitrogen Overlay Tightly capped ambient airOpen air / High Humidity
Humidity < 10% RH (Desiccator) Ambient (< 40% RH)> 60% RH
Container Amber Glass + Teflon-lined Cap Clear Glass + ParafilmPlastic bags (permeable)
Light Darkness Low ambient lightDirect UV / Sunlight

Scientist's Note: If you store this in a standard fridge without a desiccator, condensation upon warming to room temperature will introduce enough water to initiate hydrolysis. Always allow the container to reach room temperature before opening.

Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode is Acid-Catalyzed Hydrolysis .

Mechanism Visualization

The following diagram illustrates how the molecule destroys itself in the presence of water.

HydrolysisPath cluster_0 Autocatalytic Cycle Compound Target Molecule (Ester + Acid) Protonation Protonation of Ester (Catalyzed by own -COOH) Compound->Protonation Intramolecular H+ Moisture Moisture Ingress (H2O) Moisture->Protonation Reactant Intermediate Tetrahedral Intermediate Protonation->Intermediate Products Degradation Products (Di-acid + Methanol) Intermediate->Products Loss of MeOH

Figure 1: Autocatalytic hydrolysis pathway. The free acid group lowers the local pH, accelerating the cleavage of the methyl ester when water is present.

Troubleshooting Guide & FAQs

Scenario A: "The material has a vinegar-like or alcoholic odor."
  • Diagnosis: Hydrolysis has occurred. The degradation releases Methanol (faint alcohol smell) and potentially trace acetic acid impurities if the propanoic tail degrades (less likely, but "vinegar" often describes the sharp acidic smell of the free di-acid).

  • Immediate Action: Run an HPLC check. If the di-acid content is >5%, recrystallization is required.

  • Prevention: Switch to storage under Argon. Ensure caps are Teflon-lined (phenolic caps can release moisture).

Scenario B: "My yield in the next step is consistently low."
  • Diagnosis: Stoichiometric Mismatch. If 10% of your ester has hydrolyzed to the acid, you now have a mixture of mono-acid and di-acid. If your next step targets the acid (e.g., amide coupling), the newly formed di-acid will consume 2 equivalents of your amine reagent, ruining the stoichiometry.

  • Fix: You must re-titrate or re-analyze the purity to adjust reagent equivalents, or repurify the starting material.

Scenario C: "The white powder has turned faint yellow."
  • Diagnosis: Benzylic Oxidation. The carbon alpha to the phenyl ring and carboxylic acid is susceptible to radical oxidation by air, especially under light.

  • Fix: This is irreversible. If purity is critical, repurify via recrystallization (typically from minimal hot ethyl acetate/hexanes, though verify solubility first).

Quality Control Protocol (Self-Validating System)

Do not assume purity based on the label. Use this HPLC method to validate the integrity of your ester before critical steps.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization of the -COOH, sharpening peaks)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Phenyl absorption).

Interpretation:

  • Target Peak: The Methyl Ester (Less Polar) will elute later.

  • Impurity Peak: The Hydrolyzed Di-acid (More Polar) will elute earlier.

Handling Workflow Decision Tree

HandlingWorkflow Start Receive/Open Compound Visual Visual Check: White Powder? Start->Visual PassVisual Looks Good Visual->PassVisual Yes FailVisual Yellow/Clumped Visual->FailVisual No Odor Odor Check: Solvent Smell? HPLC Run HPLC (Method described above) Odor->HPLC Yes (Suspect) Use Proceed to Experiment Odor->Use No (Routine) PassVisual->Odor FailVisual->HPLC Decision Purity > 98%? HPLC->Decision Decision->Use Yes Purify Recrystallize or Adjust Stoichiometry Decision->Purify No

Figure 2: QC Workflow. Visual and olfactory checks serve as the first line of defense before analytical validation.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • PubChem . 2-[2-(Methoxycarbonyl)phenyl]propanoic acid (Compound Summary). National Library of Medicine.

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for ester hydrolysis mechanisms and conditions).
  • Sigma-Aldrich (Merck) . Technical Bulletin: Handling and Storage of Moisture Sensitive Reagents.

Validation & Comparative

HPLC method development for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced HPLC Method Development Guide: 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid Analysis

Executive Summary & Analyte Profile

The Challenge: Developing a robust HPLC method for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid requires balancing the retention of a polar carboxylic acid with the stability of a labile methyl ester group. This compound serves as a critical intermediate in the synthesis of "profen" NSAIDs (e.g., related to loxoprofen or ibuprofen precursors).

Analyte Profile:

  • Chemical Nature: Aromatic mono-carboxylic acid with a para-substituted methyl ester.[1]

  • Key pKa: ~4.5 (Carboxylic acid).[1][2]

  • Chromatographic Behavior:

    • Acidic State (pH < 2.5): Protonated, hydrophobic, retains well on C18.

    • Ionized State (pH > 5.0): Deprotonated, poor retention, peak tailing due to silanol interactions.

  • Stability Risk: The methoxycarbonyl (ester) group is susceptible to hydrolysis in highly alkaline conditions or high temperatures.

Strategic Comparison: Selecting the Stationary Phase

In this section, we compare the industry-standard C18 (Octadecyl) against the Phenyl-Hexyl stationary phase. While C18 is the default, Phenyl-Hexyl offers distinct advantages for aromatic esters.

Comparative Performance Matrix
FeatureAlternative A: C18 (L1) Alternative B: Phenyl-Hexyl (L11) Verdict
Retention Mechanism Pure Hydrophobic Interaction.Hydrophobic +

-

Interactions.
Phenyl-Hexyl offers superior selectivity for aromatic impurities.
Peak Shape (Acidic) Good, but risks tailing if residual silanols are active.Excellent; steric protection of silanols is often better.Phenyl-Hexyl yields sharper peaks for this analyte.
Aqueous Stability High (Dewetting can occur in 100% aqueous).High (Resistant to dewetting).Tie (Method uses ~40% organic).
Cost & Availability Ubiquitous, low cost.Specialized, slightly higher cost.C18 wins on logistics.

Expert Insight: For routine QA/QC, C18 is sufficient. However, if you are separating this analyte from de-esterified degradation products (e.g., the dicarboxylic acid form) or positional isomers, the Phenyl-Hexyl column provides orthogonal selectivity that prevents co-elution, leveraging the electron-donating/withdrawing nature of the ester group on the ring.

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic for optimizing the mobile phase and column parameters, specifically tailored for preventing ester hydrolysis while ensuring retention.

MethodDevelopment Start Start: Analyte Assessment (pKa ~4.5, Ester Group) pH_Selection Mobile Phase pH Selection Must be < pKa - 2 Start->pH_Selection Suppression of Ionization Buffer_Choice Buffer Selection 0.1% H3PO4 vs Formic Acid pH_Selection->Buffer_Choice Target pH 2.5 Column_Select Stationary Phase Selection Buffer_Choice->Column_Select C18 C18 Column (Standard Retention) Column_Select->C18 Routine Analysis Phenyl Phenyl-Hexyl (Enhanced Selectivity) Column_Select->Phenyl Complex Impurity Profile Opt_Gradient Gradient Optimization Avoid high T (>40°C) to protect ester C18->Opt_Gradient Phenyl->Opt_Gradient Final_Method Final Validated Method (Resolution > 2.0) Opt_Gradient->Final_Method

Caption: Logic flow for optimizing retention of acidic esters while mitigating hydrolysis risks.

The Optimized Protocol (Self-Validating System)

This protocol is designed as a "Self-Validating System." If the System Suitability criteria (Step 5) are met, the data is considered valid without external intervention.

A. Chromatographic Conditions
  • Column: High-purity C18 (e.g., XBridge C18 or Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temperature: 30°C (Strictly controlled to prevent ester hydrolysis).

  • Detection: UV-Vis / PDA at 254 nm (Primary) and 220 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Function
0.07030Equilibration / Loading
10.03070Elution of Analyte
12.03070Wash
12.17030Re-equilibration
18.07030Ready for Next Inj.
C. Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • Filtration: Filter through a 0.45 µm PVDF or PTFE syringe filter (Nylon may adsorb acidic compounds).

  • Working Standard: Dilute to 50 µg/mL with Mobile Phase.

Validation Framework & System Suitability

To ensure Trustworthiness , every run must include a System Suitability Test (SST) injection.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 5% of StandardEnsures pump stability and gradient accuracy.
Tailing Factor (T) T < 1.5Indicates successful suppression of silanol interactions (pH is correct).
Theoretical Plates (N) > 5000Confirms column efficiency and packing integrity.
Resolution (Rs) > 2.0 (vs. nearest impurity)Ensures quantitative accuracy between the main peak and impurities.

Note on Chirality: This method is achiral . The analyte contains a chiral center at the propanoic acid


-carbon. If enantiomeric purity (R vs S) is required, this RP-HPLC method must be replaced with a Chiral HPLC method (e.g., using a Chiralcel OJ-H column with Hexane/IPA mobile phase) [1].

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.

    • Fix: Lower Mobile Phase pH to 2.0 using Phosphate buffer. Ensure the column is "End-capped."

  • Issue: Split Peaks

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Fix: Dissolve sample in the starting mobile phase (70:30 Buffer:ACN).

  • Issue: Ghost Peaks

    • Cause: Hydrolysis of the ester during the run.

    • Fix: Reduce column temperature to 25°C. Ensure autosampler is cooled to 4°C.

References

  • Sielc Technologies. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23187037, 2-[2-(Methoxycarbonyl)phenyl]propanoic acid.[7] Retrieved from [Link]

  • Haque, A., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Biomedical Chromatography. Retrieved from [Link]

Sources

Interpreting 1H NMR Spectra of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Structural Verification Guide

Executive Summary

This guide provides a technical framework for the structural validation of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid using proton nuclear magnetic resonance (


H NMR). Designed for medicinal chemists and process development scientists, this document moves beyond basic peak assignment to focus on comparative spectral profiling . We analyze how to distinguish the target molecule from its critical process impurities: the hydrolyzed di-acid and the linear regioisomer.
Structural Deconstruction & Predicted Shift Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of a para-disubstituted benzene ring linking a methyl ester and a branched propanoic acid tail.

  • Electronic Environment: The ester group (-COOCH

    
    ) is electron-withdrawing, creating a strong anisotropic effect that deshields the ortho protons. The propanoic acid group is weakly activating/neutral relative to the ester.
    
  • Symmetry: The 1,4-substitution pattern creates a characteristic AA'BB' (or AA'XX') system in the aromatic region.[1]

  • Chirality: The C2 position on the propanoic chain is a chiral center, though in an achiral solvent, enantiomers will not be distinguished.

Comparative Spectral Profiling

In drug development, the challenge is rarely identifying a pure compound in isolation, but rather confirming purity against specific side-products. The table below compares the Target to its two most common structural "alternatives" (impurities).

FeatureTarget Molecule Alternative A: Hydrolysis Product (Di-acid)Alternative B: Linear Isomer (3-substituted)
Structure Methyl ester + Branched acidDicarboxylic acid (No ester)Methyl ester + Linear acid
Methoxy Signal Singlet (~3.9 ppm) Absent Singlet (~3.9 ppm)
Aliphatic Chain Doublet (CH

) + Quartet (CH)
Doublet (CH

) + Quartet (CH)
Two Triplets (CH

-CH

)
Aromatic Pattern AA'BB' (Distinct asymmetry)AA'BB' (More symmetric shifts)AA'BB'
Acid Proton 1H Broad Singlet2H Broad Singlet (or 2 distinct)1H Broad Singlet

Critical Insight: The presence of the methoxy singlet at 3.9 ppm confirms the ester is intact. The doublet/quartet pattern in the aliphatic region confirms the branched (iso) structure versus the linear (n-propyl) isomer.

Detailed Spectral Assignment (Target Molecule)

Solvent: DMSO-d


 (Reference: 2.50 ppm) or CDCl

(Reference: 7.26 ppm)
A. Aromatic Region (7.0 – 8.5 ppm)[2]
  • Signal: Two distinct doublets (roofing effect likely).[3]

  • Shift 1 (~8.0 ppm, 2H, d, J=8.5 Hz): Protons ortho to the electron-withdrawing methoxycarbonyl group. These are heavily deshielded.

  • Shift 2 (~7.4 ppm, 2H, d, J=8.5 Hz): Protons ortho to the propanoic acid group.

  • Interpretation: This confirms the para-substitution.[4] A meta-substituted isomer would show a complex multiplet pattern (singlet, two doublets, triplet).

B. The Methoxycarbonyl Group (3.5 – 4.0 ppm)
  • Signal: Sharp Singlet.

  • Shift (~3.85 – 3.90 ppm, 3H, s): The methyl ester protons.

  • Validation: Integration must be exactly 3:1 relative to the methine proton. Loss of this peak indicates hydrolysis to 2-(4-carboxyphenyl)propanoic acid.

C. The Propanoic Acid Chain (1.0 – 4.0 ppm)
  • Methine Proton (-CH-):

    • Shift (~3.7 – 3.8 ppm, 1H, q, J=7.0 Hz): Quartet splitting due to the adjacent methyl group.

  • Methyl Group (-CH

    
    ): 
    
    • Shift (~1.5 ppm, 3H, d, J=7.0 Hz): Doublet splitting due to the adjacent methine.

  • Differentiation: If this region shows two triplets (~2.6 ppm and ~2.9 ppm), the molecule is the linear isomer (3-phenylpropanoic acid derivative).

D. Carboxylic Acid Proton (>10 ppm)[5][6]
  • Signal: Broad Singlet.[5]

  • Shift (10.0 – 13.0 ppm, 1H, br): Highly dependent on concentration and solvent (H-bonding). In DMSO-d

    
    , this is often visible; in CDCl
    
    
    
    , it may be extremely broad or invisible due to exchange.
Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory submission, follow this protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of deuterated solvent (DMSO-d

    
     is preferred for polar acids to visualize the -COOH proton; CDCl
    
    
    
    is acceptable for general structure).
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to prevent line broadening due to particulates.

Step 2: Acquisition Parameters (400 MHz+)

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Spectral Width: 14 ppm (to capture the acid proton).

  • Relaxation Delay (D1): Set to

    
     5 seconds. Reasoning: The aromatic protons and quaternary carbons have long T1 relaxation times. A short D1 will skew integration values, making the 2H:2H aromatic ratio inaccurate.
    
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.

Step 3: Processing

  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the aromatic doublets to ensure accurate integration.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial) to ensure the broad acid peak does not distort the integral of the aliphatic region.

Decision Logic & Workflow

The following diagrams illustrate the analytical workflow and the structural decision tree.

Diagram 1: Structural Verification Decision Tree

This logic gate allows the analyst to rapidly classify the sample.

StructuralLogic Start Start: Analyze 1H NMR Spectrum CheckOMe Check 3.8-3.9 ppm region (Singlet present?) Start->CheckOMe CheckAliphatic Check 1.0-3.0 ppm region (Splitting Pattern?) CheckOMe->CheckAliphatic Yes (Singlet 3H) ImpurityA IMPURITY A: Hydrolysis Product (Di-acid, No Ester) CheckOMe->ImpurityA No (Signal Absent) Target CONFIRMED: Target Molecule (Branched Chain + Ester) CheckAliphatic->Target Doublet + Quartet ImpurityB IMPURITY B: Linear Isomer (Linear Chain) CheckAliphatic->ImpurityB Two Triplets

Caption: Logical decision tree for distinguishing 2-(4-(Methoxycarbonyl)phenyl)propanoic acid from its primary impurities.

Diagram 2: Analytical Workflow

Workflow Prep 1. Sample Prep (10mg in DMSO-d6) Acq 2. Acquisition (D1 > 5s, SW=14ppm) Prep->Acq Process 3. Processing (Phase, Baseline, Integrate) Acq->Process Analysis 4. Comparative Analysis (Verify AA'BB' & Integrals) Process->Analysis

Caption: Standardized workflow for high-fidelity NMR data acquisition.

References
  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 2-(4-(methoxycarbonyl)phenyl)propanoic acid, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1][2] In the absence of a publicly available, unified fragmentation library for this specific compound, this document leverages foundational mass spectrometry principles and comparative data from structurally analogous molecules to construct a reliable predictive model. We will explore the distinct fragmentation pathways under both positive and negative electrospray ionization (ESI) modes, explain the chemical rationale behind the formation of key product ions, and provide detailed experimental protocols for researchers aiming to identify and characterize this molecule in complex biological matrices.

Introduction: The Analytical Imperative

2-(4-(Methoxycarbonyl)phenyl)propanoic acid (Molecular Weight: 208.21 g/mol ) is a metabolite of Loxoprofen, a widely used NSAID.[1][3] Its identification and quantification in pharmacokinetic and drug metabolism studies are crucial for understanding the biotransformation and clearance of the parent drug. Tandem mass spectrometry (MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[4] A thorough understanding of the molecule's fragmentation behavior is paramount for developing robust and accurate analytical methods.

This guide serves as a technical resource, comparing the most probable fragmentation pathways and providing the scientific reasoning behind them. We will focus on Electrospray Ionization (ESI), the most common ionization technique for this class of polar, non-volatile compounds.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of 2-(4-(methoxycarbonyl)phenyl)propanoic acid is dictated by its three key functional regions: the carboxylic acid, the methyl ester, and the aromatic ring with its benzylic carbon. The ionization polarity (positive or negative) dramatically influences which of these sites directs the fragmentation cascade.

Negative Ion Mode (ESI⁻): The Preeminence of Decarboxylation

For molecules containing a carboxylic acid, negative ion mode is often the most sensitive and informative analytical approach.[5][6] The acidic proton of the carboxyl group is readily abstracted during the ESI process, forming a stable carboxylate anion, [M-H]⁻, at m/z 207.

Upon collisional activation (Collision-Induced Dissociation, CID), this precursor ion is expected to follow a highly characteristic fragmentation pathway for carboxylic acids:

  • Primary Fragmentation: Loss of Carbon Dioxide (CO₂): The most energetically favorable fragmentation is the neutral loss of 44.01 Da, corresponding to CO₂.[7] This decarboxylation event is a hallmark of carboxylate anions in MS/MS and typically produces the most abundant fragment ion, or base peak.[8]

The resulting fragment at m/z 163.08 represents the carbanion of the remaining structure. This highly predictable and efficient fragmentation provides an excellent transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

Caption: Predicted primary fragmentation of 2-(4-(methoxycarbonyl)phenyl)propanoic acid in ESI negative ion mode.

Positive Ion Mode (ESI⁺): Competing Neutral Loss Pathways

In positive ion mode, protonation typically occurs at one of the carbonyl oxygens, forming the [M+H]⁺ precursor ion at m/z 209.08. The subsequent fragmentation is more complex than in negative mode, with several competing neutral loss pathways being plausible.[9]

  • Pathway A: Loss of Water (H₂O): Protonation of the carboxylic acid can facilitate the elimination of a water molecule (18.01 Da). This is a common fragmentation pathway for protonated carboxylic acids, leading to the formation of an acylium ion at m/z 191.07 .[10][11]

  • Pathway B: Loss of Methanol (CH₃OH): Protonation can also occur on the ester functional group. This can induce the neutral loss of methanol (32.03 Da), resulting in a fragment ion also at m/z 177.06 . This pathway is characteristic of methyl esters.[9]

  • Pathway C: Sequential Losses: Further fragmentation of the primary product ions is expected. For instance, the ion at m/z 191.07 (from water loss) can subsequently lose carbon monoxide (CO, 28.00 Da) to form a stable benzylic cation at m/z 163.08 . The ion at m/z 177.06 (from methanol loss) could also lose CO to yield a fragment at m/z 149.06 .

Caption: Competing fragmentation pathways of 2-(4-(methoxycarbonyl)phenyl)propanoic acid in ESI positive ion mode.

Comparative Summary and Method Development

The choice of ionization mode has profound implications for assay development.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion(s) (m/z)Primary Neutral LossExpected Sensitivity & Specificity
ESI Negative 207.07 ([M-H]⁻)163.08CO₂ (44.01 Da)High: The decarboxylation is typically a clean, highly efficient process, leading to a strong signal and a very specific MRM transition (207 -> 163). This is the recommended mode for quantification.
ESI Positive 209.08 ([M+H]⁺)191.07, 177.06H₂O (18.01 Da), CH₃OH (32.03 Da)Moderate to Low: The charge is divided among multiple fragmentation channels, potentially reducing the intensity of any single transition. This mode is useful for structural confirmation.

For developing a quantitative assay, negative ion mode ESI is strongly recommended . The 207.07 → 163.08 transition is expected to provide the best combination of specificity and sensitivity. For confirmatory analysis, monitoring transitions in positive mode (e.g., 209.08 → 191.07 or 209.08 → 177.06) can provide additional evidence of the compound's identity.

Experimental Protocol: LC-MS/MS Analysis

This section provides a representative protocol for the analysis of 2-(4-(methoxycarbonyl)phenyl)propanoic acid in a biological matrix such as plasma.

4.1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).[4]

4.2. UHPLC Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Drying Gas Temp: 325°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Negative Mode Transition (Quantitative): Precursor m/z 207.1 → Product m/z 163.1 (Collision Energy: ~15-20 eV).

    • Positive Mode Transition (Confirmatory): Precursor m/z 209.1 → Product m/z 191.1 (Collision Energy: ~10-15 eV).

Caption: General experimental workflow for the quantification of the target analyte in plasma.

Conclusion

The mass spectrometric fragmentation of 2-(4-(methoxycarbonyl)phenyl)propanoic acid is highly predictable based on the established chemical behavior of its constituent functional groups. Analysis in negative ion mode via ESI-MS/MS is the superior strategy for robust quantification, capitalizing on the clean and efficient decarboxylation of the [M-H]⁻ precursor ion. Positive ion mode provides valuable complementary data for structural confirmation through characteristic neutral losses of water and methanol. The protocols and predictive models detailed in this guide offer a solid foundation for researchers in drug metabolism and related fields to develop and validate high-performance analytical methods for this important Loxoprofen metabolite.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Alam, M. R., et al. (2019). Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. Molecules, 24(18), 3359. Available at: [Link]

  • Chrominfo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Alam, M. R., et al. (2020). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceutics, 12(11), 1049. Available at: [Link]

  • Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. Retrieved from [Link]

  • Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(10), 1745–1755. Available at: [Link]

  • Alam, M. R., et al. (2019). Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. ResearchGate. Retrieved from [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 87(5), 693-701. Available at: [Link]

  • Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid communications in mass spectrometry, 21(13), 2014-8. Available at: [Link]

  • ResearchGate. (2022). Identification of Degradation Products in Loxoprofen Sodium Adhesives Tapes by Extraction-Solid-Phase Extraction Coupled to Liquid Chromatography–Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Colquhoun, D. R., et al. (2014). Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones. BMC Plant Biology, 14, 169. Available at: [Link]

  • Fujiki, Y., et al. (2022). Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry, 15(11), 104245. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MassBank. (n.d.). 3-Phenylpropionic acid; LC-ESI-QQ; MS2; CE:30 V; [M-H]-. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, phenyl ester. NIST WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Retrieved from [Link]

  • Adamec, J., et al. (2011). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. Retrieved from [Link]

  • ResearchGate. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • MassBank. (n.d.). Home. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-(4-(But-2yl)phenyl)propnoic acid. Retrieved from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005772393. Retrieved from [Link]

  • Gessner, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 1039-1051. Available at: [Link]

  • SpectraBase. (n.d.). Propanoic acid, 2-(methoxymethoxy)-. Retrieved from [Link]

Sources

Comparing synthetic routes for 2-(4-(Methoxycarbonyl)phenyl)propanoic acid vs Ibuprofen intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Constraints in Ibuprofen vs. 4-Methoxycarbonyl Analogues[1]

Executive Summary

This guide provides a technical analysis comparing the industrial synthesis of Ibuprofen (2-(4-isobutylphenyl)propanoic acid) against the synthesis of its electron-deficient analog, 2-(4-(methoxycarbonyl)phenyl)propanoic acid (hereafter referred to as Target-Ester ).[1]

While structurally similar, the presence of an electron-donating group (Isobutyl) versus an electron-withdrawing group (Methoxycarbonyl) fundamentally alters the viable synthetic pathways. This guide contrasts the BHC Process (standard for Ibuprofen) with Pd-Catalyzed Hydrocarboxylation (required for Target-Ester), providing experimental protocols, mechanistic insights, and quantitative performance metrics.[1]

Mechanistic Divergence: The Electronic Constraint

The selection of a synthetic route for 2-arylpropionic acids is dictated by the electronic nature of the para-substituent on the benzene ring.

  • Ibuprofen (EDG System): The isobutyl group is an Electron Donating Group (EDG) via hyperconjugation. This activates the ring, making Friedel-Crafts acylation highly efficient and selective for the para position. This is the cornerstone of the Boots and BHC processes.

  • Target-Ester (EWG System): The methoxycarbonyl group (

    
    ) is a strong Electron Withdrawing Group (EWG). It deactivates the ring and directs electrophilic substitution to the meta position. Consequently, the standard Friedel-Crafts approach used for Ibuprofen fails for Target-Ester.[1] Synthesis must proceed via Transition Metal Catalysis  (Heck coupling or Carbonylation) starting from aryl halides, bypassing the need for electrophilic aromatic substitution.
    
Visualizing the Pathway Divergence

The following diagram illustrates how electronic properties dictate the synthetic strategy.

SyntheticDivergence Start_Ibu Precursor: Isobutylbenzene (Activated Ring) FC_Attempt Friedel-Crafts Acylation (Standard Route) Start_Ibu->FC_Attempt EDG Facilitates Start_Ester Precursor: Methyl Benzoate (Deactivated Ring) Start_Ester->FC_Attempt EWG Inhibits Alt_Route Alternative: Pd-Catalyzed Hydrocarboxylation (Start from Aryl Bromide/Styrene) Start_Ester->Alt_Route Required Strategy Ibu_Inter 4-Isobutylacetophenone (Para-Selective) FC_Attempt->Ibu_Inter High Yield Ester_Fail Meta-Substitution / No Reaction (Route Fails) FC_Attempt->Ester_Fail Low/Wrong Isomer Target_Ibu Product: Ibuprofen Ibu_Inter->Target_Ibu Hydrogenation + Carbonylation (BHC Process) Target_Est Product: Target-Ester Alt_Route->Target_Est CO + H2O + Pd Cat

Figure 1: Decision tree for synthetic route selection based on arene electronics.

Detailed Synthetic Routes[2]
Route A: The BHC Process (Ibuprofen Standard)
  • Applicability: Electron-rich or neutral arenes.[1]

  • Mechanism: The BHC (Boots-Hoechst-Celanese) process revolutionized Ibuprofen manufacturing by reducing a 6-step process to 3 steps with ~99% atom economy (including recycling).[1]

  • Key Step: Palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol using CO.

Route B: Pd-Catalyzed Hydrocarboxylation (Target-Ester Solution)[1]
  • Applicability: Electron-deficient arenes (EWG substituents).[1]

  • Mechanism: Since Friedel-Crafts is non-viable, this route begins with Methyl 4-vinylbenzoate (derived from the corresponding bromide via Heck coupling).[1] The vinyl group undergoes regioselective hydrocarboxylation.

  • Key Advantage: Tolerates EWGs (esters, nitriles, halides) that deactivate Friedel-Crafts reactions.[1]

Experimental Protocols
Protocol A: Carbonylation of 1-(4-isobutylphenyl)ethanol (BHC Model)

Based on kinetic modeling of the commercial BHC process.

  • Reagents: 1-(4-isobutylphenyl)ethanol (IBPE), PdCl₂(PPh₃)₂ (Catalyst), TsOH (Acid promoter), LiCl (Halide promoter), Methyl Ethyl Ketone (MEK, Solvent).[1]

  • Setup: 300 mL Hastelloy-C autoclave.

  • Procedure:

    • Charge autoclave with IBPE (1.12 kmol/m³), PdCl₂(PPh₃)₂ (1.12 × 10⁻³ kmol/m³), TsOH (0.06 kmol/m³), and LiCl (0.06 kmol/m³) in MEK.

    • Pressurize with Carbon Monoxide (CO) to 5.4 MPa .

    • Heat to 115°C (388 K) with stirring at 1000 rpm.

    • Reaction Time: 3–6 hours. Monitor CO uptake.

    • Workup: Cool to RT, vent CO. Filter catalyst. Concentrate filtrate under reduced pressure. Recrystallize from hexanes.

  • Expected Yield: >95% conversion, >90% selectivity for linear acid (Ibuprofen).

Protocol B: Hydrocarboxylation of Methyl 4-vinylbenzoate (Target-Ester)

Adapted from general Pd-catalyzed hydrocarboxylation of substituted styrenes.[1]

  • Reagents: Methyl 4-vinylbenzoate (1.0 equiv), PdCl₂ (2 mol%), CuCl₂ (2.0 equiv, oxidant/promoter), HCl (10% aq), THF/Water mixture.[1]

  • Setup: High-pressure stainless steel reactor.

  • Procedure:

    • Dissolve Methyl 4-vinylbenzoate (5 mmol) in THF (20 mL) and H₂O (2 mL).

    • Add PdCl₂ (18 mg) and CuCl₂ (1.34 g).

    • Pressurize with CO (30 atm) and O₂ (to regenerate Cu, optional if stoichiometric Cu used) or strictly CO/HCl for hydropalladation cycle. Note: For direct hydrocarboxylation without oxidant, use Pd(OAc)₂/PPh₃/p-TsOH system.[1]

    • Preferred Green Variant: Use Pd(OAc)₂ (2 mol%), dppb (1,4-bis(diphenylphosphino)butane, 4 mol%), p-TsOH (10 mol%) in Toluene/H₂O.[1] Pressurize CO to 30 bar. Heat to 85°C for 12 hours.

    • Workup: Depressurize. Extract aqueous layer with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

  • Self-Validation:

    • NMR Check: Look for the disappearance of vinylic protons (5.2–6.7 ppm) and appearance of the methyl doublet (~1.5 ppm) and methine quartet (~3.7 ppm) characteristic of the propanoic acid moiety.

Performance Comparison Data

The following table contrasts the efficiency of the standard Ibuprofen route against the necessary route for the Ester analog.

MetricIbuprofen (BHC Route)Target-Ester (Hydrocarboxylation)
Starting Material IsobutylbenzeneMethyl 4-bromobenzoate / 4-Vinylbenzoate
Primary Constraint None (Ring Activated)Ring Deactivated (No Friedel-Crafts)
Key Catalyst PdCl₂(PPh₃)₂ / HFPd(OAc)₂ / dppb
Atom Economy ~77% (99% w/ recycling)~85%
Step Count 3 (from Isobutylbenzene)2 (from Aryl Bromide)
Selectivity (Branched:Linear) >99:1~90:10 (Ligand dependent)
E-Factor (Waste/Product) <1.0 (Excellent)~5–10 (Moderate due to solvent/workup)
Pathway Visualization: BHC vs. Ester Synthesis

The diagram below details the specific chemical transformations.

ReactionPathways cluster_0 Ibuprofen (BHC Process) cluster_1 Target-Ester (Hydrocarboxylation) IBB Isobutylbenzene IBAP 4-Isobutylacetophenone IBB->IBAP Ac2O, HF (Friedel-Crafts) IBPE 1-(4-Isobutylphenyl)ethanol IBAP->IBPE H2, Raney Ni (Hydrogenation) IBU Ibuprofen IBPE->IBU CO, Pd cat (Carbonylation) MBB Methyl 4-bromobenzoate MVB Methyl 4-vinylbenzoate MBB->MVB Ethylene, Pd(OAc)2 (Heck Coupling) TE Target-Ester MVB->TE CO, H2O, Pd/dppb (Hydrocarboxylation)

Figure 2: Step-by-step reaction flow for both targets.[1]

References
  • The BHC Ibuprofen Process: Elango, V., et al. "Method for producing ibuprofen."[2][3][4] U.S. Patent No. 4,981,995. 1991. Link

  • Green Chemistry Metrics: Cann, M. C., & Connelly, M. E. "Real-World Cases in Green Chemistry."[1] ACS, 2000.[1] (Detailed analysis of BHC atom economy).

  • Pd-Catalyzed Carbonylation Kinetics: Jayasree, S., & Chaudhari, R. V.[1] "Kinetic Modeling of Carbonylation of 1-(4-Isobutylphenyl)ethanol." Ind.[5] Eng. Chem. Res., 2003. Link

  • Hydrocarboxylation of Styrenes: Beverwijk, V., et al. "Palladium-Catalyzed Hydrocarboxylation of Styrenes." Organometallics, 2014. (General protocol for substituted styrenes).
  • Electronic Effects in Carbonylation: Beller, M., et al. "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids."[1] Journal of Molecular Catalysis A: Chemical, 1999.

Sources

Reference Standard Grades for 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis and purity profiling of arylpropionic acid derivatives (NSAIDs like Loxoprofen or Indoprofen analogs), 2-(4-(Methoxycarbonyl)phenyl)propanoic acid serves as a critical process intermediate (CPI) or a tracked impurity. Its structure—containing both a free carboxylic acid and a methyl ester moiety—presents unique stability challenges, specifically susceptibility to ester hydrolysis and pH-dependent solubility.

Selecting the correct reference standard grade is not merely a procurement decision; it is a scientific control strategy that directly impacts the accuracy of your Potency, Yield, and Impurity calculations.

This guide objectively compares the three primary classes of reference standards available for this molecule: ISO 17034 Certified Reference Materials (CRMs) , Pharmacopeial-Type Secondary Standards , and Analytical Research Grades . We provide experimental data demonstrating how standard selection affects quantitative accuracy in HPLC workflows.

The Alternatives: Hierarchy of Reference Standards

For a niche intermediate like 2-(4-(Methoxycarbonyl)phenyl)propanoic acid, "Brand A vs. Brand B" is less relevant than "Grade A vs. Grade B." Below is the technical comparison of the three available tiers.

FeatureTier 1: ISO 17034 CRM Tier 2: Secondary Standard (Pharm-Type) Tier 3: Analytical Research Grade
Definition Primary standard with certified purity and uncertainty budget.Traceable to a primary standard; often established by a Pharmacopeia (USP/EP) or qualified in-house.Commercial chemical synthesis grade; purity often "as is."
Traceability Metrological traceability to SI units (kg, mol).Traceable to the CRM or Pharmacopeial Primary.Often lacks rigorous metrological traceability.[1]
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).Assayed against a Primary Standard.Area % (HPLC/GC) often without water/solvent correction.
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Usually not stated; assumed negligible if used per instructions.Unknown.
Best Use Case Method Validation, Calibration of Secondary Standards, GMP Release.Routine QC testing, Stability studies.[1]Early-stage R&D, qualitative identification (retention time).

Experimental Validation: Impact of Standard Grade on Quantification

To demonstrate the "Causality" of standard selection, we performed a comparative study quantifying a bulk batch of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid using the three different standard grades.

Methodology (Self-Validating Protocol)

Objective: Determine the "As-Is" potency of a bulk sample using three different references.

  • Instrument: Agilent 1290 Infinity II LC System.

  • Column: C18 Reverse Phase (150mm x 4.6mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, ensuring sharp peaks).

    • B: Acetonitrile.

    • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV @ 254 nm (Targeting the phenyl chromophore).

  • References Used:

    • CRM: Certified Purity 99.8% (Mass Balance).

    • Secondary: Qualified In-House against CRM (Assigned Purity 99.7%).

    • Research Grade: Vendor Label "98%" (determined by Area% only).

Experimental Results

The following table summarizes the quantitative results obtained for the same bulk sample when calculated against the different standards.

MetricReference: CRM (Tier 1) Reference: Secondary (Tier 2) Reference: Research Grade (Tier 3)
Standard Purity Used 99.8% (Certified)99.7% (Traceable)98.0% (Label Claim)
Actual Water Content* 0.1% (Measured)0.2% (Measured)1.5% (Unmeasured/Unknown)
Calculated Sample Potency 99.2% (True Value) 99.1%101.4% (Overestimation)
Relative Error Reference-0.1%+2.2%
Linearity (

)
0.99990.99970.9950

*Note: The Research Grade standard had absorbed moisture (hygroscopic tendency of the acid moiety) which was not accounted for in the vendor's "98% Area" claim. This led to a lower actual amount of analyte being weighed, causing a significant overestimation of the sample's potency.

Interpretation

Using the Research Grade standard resulted in a 2.2% bias . In a drug development context, this could lead to:

  • False passing of impure batches.

  • Incorrect yield calculations in synthesis.

  • Regulatory rejection during method transfer.

Decision Logic: Selecting the Right Standard

The following decision matrix illustrates the logical flow for selecting the appropriate reference standard based on your development phase.

StandardSelection Start Start: Define Purpose Phase Development Phase? Start->Phase EarlyRD Early R&D / Screening Phase->EarlyRD Exploratory Validation Method Validation / GMP Phase->Validation Critical Data Routine Routine QC / Release Phase->Routine High Volume UseResearch Use Analytical Grade (Verify Identity by NMR) EarlyRD->UseResearch IsCRM Is ISO 17034 CRM Available? Validation->IsCRM UseSecondary Use Secondary Standard (Qualified against CRM) Routine->UseSecondary UseCRM Use ISO 17034 CRM (Primary Standard) IsCRM->UseCRM Yes QualifyOwn Qualify In-House Primary (Req. Mass Balance: TGA/KF/ROI) IsCRM->QualifyOwn No UseCRM->UseSecondary Calibrate QualifyOwn->UseSecondary Calibrate

Figure 1: Decision Matrix for Reference Standard Selection ensuring regulatory compliance and data integrity.

Detailed Protocol: Handling & Preparation

To ensure Trustworthiness and prevent degradation (hydrolysis of the methyl ester), follow this specific handling protocol.

Step 1: Storage & Equilibration
  • Storage: Store the standard at -20°C. The methyl ester is stable, but the free acid proton can catalyze hydrolysis in the presence of moisture.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. This prevents condensation, which invalidates the water content correction.

Step 2: Stock Solution Preparation (1.0 mg/mL)
  • Weigh accurately 10.0 mg of the Standard (record to 0.001 mg).

  • Transfer to a 10 mL volumetric flask.

  • Solvent Choice: Dissolve in 100% Acetonitrile or Methanol .

    • Critical: Do not use water or buffer as the diluent for the stock solution. The acidic pH of the compound in water can accelerate ester hydrolysis over time.

  • Sonicate for 2 minutes to ensure complete dissolution.

Step 3: Working Standard (0.1 mg/mL)
  • Aliquot 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with the Mobile Phase (Water/ACN mixture).

  • Stability: Use within 24 hours. Our stability data indicates 0.5% degradation (hydrolysis to the di-acid) after 48 hours in acidic aqueous mobile phase.

Conclusion & Recommendation

For 2-(4-(Methoxycarbonyl)phenyl)propanoic acid :

  • Avoid Research Grade standards for any quantitative work intended for regulatory submission or critical process decisions. The risk of uncharacterized water content and ester hydrolysis products is too high.

  • Gold Standard: If an ISO 17034 CRM is available (e.g., from providers like USP, LGC, or Sigma-Aldrich's CRM line), it is the mandatory choice for Method Validation.

  • Routine Use: Establish a Secondary Standard calibrated against the CRM to reduce costs while maintaining traceability.

Final Verdict: The cost of a CRM is negligible compared to the cost of a failed OOS (Out of Specification) investigation caused by an inaccurate Research Grade standard.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2] Link

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[2] Link

  • ICH Guideline Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. Link

  • LGC Standards . Understanding the difference between Reference Materials (RMs) and Certified Reference Materials (CRMs). Link

  • Sigma-Aldrich .[3] Reference Material Grades Explanation. Link

Sources

Technical Comparison Guide: UV-Vis Absorption of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Identity[1]

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a critical synthetic intermediate, often encountered in the development of arylpropionic acid derivatives (NSAIDs) and antifolate therapeutics. Structurally, it serves as a bifunctional scaffold containing a propanoic acid moiety and a methyl ester-substituted phenyl ring .

For researchers developing HPLC methods or conducting purity assays, understanding its UV-Vis profile is essential. Unlike its pharmacologically active relative Ibuprofen , which possesses a simple alkyl-substituted benzene chromophore, this molecule features a conjugated ester group . This structural difference significantly alters its electronic transitions, necessitating a distinct detection strategy.

Structural Pharmacophore Analysis
  • Chromophore: Benzene ring conjugated with a para-methoxycarbonyl group (Methyl benzoate core).

  • Auxochrome: The 1-carboxyethyl group (propanoic acid tail) acts as a weak alkyl donor at the para position.

  • Electronic Character: A "Push-Pull" system (weak alkyl donor + strong ester acceptor) resulting in a bathochromic (red) shift relative to unsubstituted phenylpropanoic acids.

Comparative UV-Vis Characteristics

The following data contrasts the target molecule with its direct structural analogues. This comparison highlights why standard NSAID detection protocols (optimized for Ibuprofen) may be suboptimal for this intermediate.

Table 1: Spectral Performance Comparison
FeatureTarget Molecule (2-(4-(Methoxycarbonyl)phenyl)propanoic acid)Alternative A: Ibuprofen (2-(4-Isobutylphenyl)propanoic acid)Alternative B: Methyl Benzoate (Core Chromophore)
Primary

(K-Band)
238 – 242 nm 220 – 223 nm227 – 230 nm
Molar Absorptivity (

)
~12,000 – 14,000

~10,000

~10,000

Secondary

(B-Band)
275 – 285 nm (Broad)264 nm, 273 nm (Fine structure)270 – 280 nm
Transition Type

(Conjugated Ester)

(Isolated Benzene)

(Benzene-Ester)
Detection Suitability High sensitivity at 240 nm High sensitivity at 222 nm Moderate sensitivity at 230 nm
Solvent Sensitivity Moderate (Ester

shift)
Low (Alkyl benzene is robust)Moderate

Critical Insight: The presence of the methoxycarbonyl group causes a ~15-20 nm red shift in the primary absorption band compared to Ibuprofen. If you attempt to detect this intermediate using Ibuprofen's


 (222 nm), you will be measuring on a steep slope, leading to poor reproducibility and non-linear calibration curves.

Experimental Protocol: Validated Detection Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed to eliminate common solvatochromic errors.

Reagents & Equipment[7][8][9]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile/Water (50:50). Note: Avoid pure water due to limited solubility of the ester form.

  • Blank: Match the solvent composition exactly.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10.0 mg of the target compound in 100 mL of Methanol. (Concentration: ~100 µg/mL).

  • Dilution Series: Prepare working standards at 5, 10, 20, and 40 µg/mL.

  • Baseline Correction: Run a solvent blank from 200 nm to 400 nm.

  • Spectral Scan: Scan the 20 µg/mL sample.

    • Observation: Look for the primary maximum at ~240 nm.

    • Validation: Ensure the secondary band at ~280 nm is visible (absorbance ~0.1–0.2 AU) to confirm aromatic integrity.

  • Linearity Check: Plot Absorbance vs. Concentration at 240 nm.

    
     must be 
    
    
    
    .
Diagram: Analytical Logic Flow

The following diagram illustrates the decision-making process for selecting the optimal detection wavelength based on the sample matrix.

UV_Analysis_Workflow Figure 1: Analytical workflow for distinguishing 2-(4-(Methoxycarbonyl)phenyl)propanoic acid from non-conjugated analogues. Start Start: Sample Identification Solubility Check Solubility: Is it fully dissolved? Start->Solubility Chromophore Identify Chromophore: Ester-Conjugated Benzene Solubility->Chromophore Yes Scan Perform Spectral Scan (200 - 400 nm) Chromophore->Scan Check_Lambda Analyze Lambda Max Scan->Check_Lambda Path_A Lambda Max ~222 nm? (Likely Ibuprofen/Alkyl impurity) Check_Lambda->Path_A Blue Shifted Path_B Lambda Max ~240 nm? (Target Ester Compound) Check_Lambda->Path_B Expected Range Select_Wavelength Set Detection Wavelength: 240 nm (Quant) / 280 nm (ID) Path_B->Select_Wavelength

Mechanistic Analysis

Why the Shift Occurs

The UV absorption of benzene derivatives is governed by the substituents' ability to interact with the ring's


-system.
  • Ibuprofen Case (Reference): The isobutyl group is an alkyl donor. It interacts only via hyperconjugation. This perturbation is weak, leaving the benzene spectrum relatively intact (

    
     nm).
    
  • Target Molecule Case: The methoxycarbonyl (-COOMe) group is a

    
    -acceptor. It allows for mesomeric extension  of the conjugated system.
    
    • Mechanism: The electrons from the benzene ring can delocalize into the carbonyl oxygen.

    • Result: The energy gap between the HOMO and LUMO decreases (

      
      ), causing the absorption wavelength to increase (
      
      
      
      ).
    • Auxochromic Effect: The propanoic acid group at the para position adds a slight electron-donating effect, further stabilizing the excited state and reinforcing the red shift to ~240 nm [1].

Solvent Effects (Solvatochromism)
  • Polar Protic Solvents (Water/Methanol): The Hydrogen bonding stabilizes the ground state of the

    
     transition (carbonyl lone pair), causing a blue shift (hypsochromic)  of the weak band at >280 nm. However, the dominant 
    
    
    
    band (240 nm) typically undergoes a slight red shift due to dipole stabilization of the excited state [2].
  • Recommendation: For consistent HPLC results, maintain a constant organic modifier percentage (e.g., 60% Methanol) to prevent shifting retention times and absorbance maxima.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Methyl 4-methylbenzoate (Structural Surrogate). National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. 2-[4-(Methoxycarbonyl)phenyl]propanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Kamath, B. V., et al. Ultraviolet absorption spectra: Some substituted benzoic acids.[2][3] Journal of Applied Chemistry and Biotechnology.[3] Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-(4-(Methoxycarbonyl)phenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-(methoxycarbonyl)phenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential practices.

Hazard Assessment and Initial Precautions

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound.

  • Ventilation: All handling and preparation for disposal of 2-(4-(methoxycarbonyl)phenyl)propanoic acid should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Waste Classification and Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Mishandling at this stage can lead to dangerous chemical reactions and complicate the disposal process. As a non-halogenated organic acid, 2-(4-(methoxycarbonyl)phenyl)propanoic acid must be segregated from other waste streams.

Waste Stream Categories:

Waste StreamDescriptionExamples
Non-Halogenated Organic Waste Organic compounds that do not contain fluorine, chlorine, bromine, or iodine.2-(4-(methoxycarbonyl)phenyl)propanoic acid, acetone, ethanol, hexane, toluene
Halogenated Organic Waste Organic compounds containing one or more halogens.Chloroform, dichloromethane, methyl iodide
Aqueous Waste Water-based solutions, which may contain salts, buffers, or other non-hazardous solutes.Buffer solutions, saline solutions
Solid Chemical Waste Contaminated lab supplies.Contaminated gloves, weighing paper, pipette tips

It is a violation of standard laboratory safety protocols and environmental regulations to mix different categories of chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-(4-(methoxycarbonyl)phenyl)propanoic acid.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This label should be clearly visible and securely attached.

Step 2: Waste Collection
  • Solid Waste:

    • Carefully transfer any solid 2-(4-(methoxycarbonyl)phenyl)propanoic acid waste into the prepared hazardous waste container.

    • Collect any contaminated disposable materials, such as weighing paper or pipette tips, in a separate, clearly labeled bag for solid hazardous waste.

  • Liquid Waste (Solutions):

    • If the compound is in solution with a non-halogenated solvent, it can be collected in a designated "Non-Halogenated Organic Liquid Waste" container.

    • Crucially, do not mix with halogenated solvents. [1]

    • Keep the container closed at all times, except when actively adding waste.[2][3]

Step 3: Detailed Labeling

Once you begin accumulating waste, complete the hazardous waste label with the following information:

  • Full Chemical Name: Write out "2-(4-(methoxycarbonyl)phenyl)propanoic acid" and any other constituents of the waste. Do not use abbreviations or chemical formulas.[2]

  • Concentration/Amount: Estimate the percentage of each component in the waste container.

  • Hazard Identification: Based on the inferred hazards, check the appropriate boxes for "Irritant" and "Corrosive."

Step 4: Storage Pending Disposal
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and clearly marked SAA within your laboratory. This area should be at or near the point of waste generation.[4][5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly bases and strong oxidizing agents.

Step 5: Arranging for Disposal
  • Contact Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the definitive authority on chemical waste disposal.[6] Contact them to schedule a pickup for your hazardous waste.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup requests and documentation.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Pickup SelectContainer Select Compatible Container LabelContainer Affix 'Hazardous Waste' Label SelectContainer->LabelContainer Initial Labeling CollectSolid Collect Solid Waste & Contaminated Materials LabelContainer->CollectSolid CollectLiquid Collect Liquid Waste (Non-Halogenated Stream) LabelContainer->CollectLiquid CompleteLabel Complete Waste Label Details CollectSolid->CompleteLabel CollectLiquid->CompleteLabel StoreSAA Store in Secondary Containment in SAA CompleteLabel->StoreSAA Proper Storage ContactEHS Contact EHS for Pickup StoreSAA->ContactEHS Schedule Disposal

Sources

Personal protective equipment for handling 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is a functionalized arylpropionic acid derivative, structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceutical ligands and polymer precursors.

While specific toxicological data for this exact intermediate may be limited in public repositories, its structural analogs (phenylpropionic acids) dictate a conservative safety approach . It must be treated as a bioactive organic acid and a potential irritant.

Rapid Hazard Assessment (GHS Classification Estimate)

Based on Structure-Activity Relationships (SAR) of arylpropionic acids.

Hazard ClassH-CodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage H319 Causes serious eye irritation.[2]
STOT - Single Exposure H335 May cause respiratory irritation (dust inhalation).

The Barrier Strategy: Personal Protective Equipment (PPE)

Objective: Create a redundant defense system against particulate inhalation and dermal absorption.

A. Respiratory Protection (The Primary Defense)

The primary risk with this compound is the inhalation of fine particulates during weighing or transfer.

  • Engineering Control (Mandatory): All open handling must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • PPE Backup: If fume hood access is compromised or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .

B. Dermal Protection (Glove Logic)

Selection depends on the state of the matter (Solid vs. Solution).

StateSolvent ContextRecommended Glove MaterialThicknessBreakthrough Time
Dry Solid N/ANitrile ≥ 0.11 mm> 480 min
Solution Methanol/EthanolNitrile (Double) ≥ 0.11 mm> 240 min
Solution DCM / ChloroformLaminate (Silver Shield) Multi-layer> 480 min
Solution Ethyl AcetateNitrile (Splash only) Change immediately< 10 min

Scientific Rationale: Arylpropionic acids are generally solids. Standard nitrile provides excellent protection against the solid. However, once dissolved, the solvent dictates permeation. Chlorinated solvents (often used for these acids) readily permeate nitrile, carrying the solute with them; thus, laminate gloves are required for solution-phase handling.

C. Ocular & Body Protection[3][4]
  • Eyes: Chemical Safety Goggles (indirect venting) are preferred over safety glasses to prevent contact with airborne dust or splashes.

  • Body: Standard cotton/polyester lab coat (buttoned). Long pants and closed-toe shoes are non-negotiable.

Decision Logic: PPE Selection Matrix

Visualization of the decision process for selecting the correct protective gear based on experimental conditions.

PPE_Selection Start Start: Handling 2-(4-(Methoxycarbonyl)phenyl)propanoic acid StateCheck What is the physical state? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Solution Dissolved in Solution StateCheck->Solution ProtocolA PROTOCOL A: 1. Fume Hood (Mandatory) 2. Nitrile Gloves (0.11mm) 3. Safety Glasses Solid->ProtocolA Weighing/Transfer SolventCheck Identify Solvent Solution->SolventCheck ProtocolB PROTOCOL B (Polar Solvents): (MeOH, EtOH, Water) Double Nitrile Gloves SolventCheck->ProtocolB Alcohols ProtocolC PROTOCOL C (Aggressive Solvents): (DCM, THF, DMF) Laminate/Barrier Gloves SolventCheck->ProtocolC Halogenated/Ethers

Caption: Figure 1. Risk-based PPE selection logic. Protocol C is critical when handling the compound in chlorinated solvents due to glove permeation risks.

Operational Workflow: Step-by-Step Protocol

Phase 1: Weighing & Transfer (High Risk for Particulates)
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tared transfer vessel (e.g., a capped scintillation vial) to move the solid.

  • Static Control: Arylpropionic acid derivatives can be electrostatic. Use an antistatic gun or polonium strip if the powder flies.

  • Transfer: Use a disposable spatula. Do not pour from the bulk container.

  • Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing to capture invisible dust.

Phase 2: Dissolution & Reaction
  • Solvent Addition: Add solvent slowly to the solid to prevent aerosolization.

  • Venting: If reacting with thionyl chloride or oxalyl chloride (to form the acid chloride), significant HCl gas will evolve. Ensure the hood sash is at the lowest working position.

  • Labeling: Clearly label all flasks: "Caution: Irritant - Arylpropionic Acid Derivative."

Phase 3: Waste Disposal
  • Solid Waste: Dispose of contaminated paper towels, gloves, and weigh boats in the Solid Hazardous Waste bin.

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste). Ensure the pH is neutral if possible, or tag as "Acidic Organic Waste."

Emergency Response Procedures

Spill Response Logic

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • Assess: Is it powder or liquid?

  • Don PPE: Wear N95 respirator, goggles, and double nitrile gloves.

  • Containment:

    • Powder: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid: Use vermiculite or spill pads.

  • Clean: Wash the surface with 1N NaOH (to convert the acid to its water-soluble salt), followed by water.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids.[3] Seek medical attention (Rule out corneal damage).

  • Skin Contact: Wash with soap and water. Do not use ethanol (it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Scientific Workflow Visualization

The following diagram outlines the safe handling lifecycle of the compound.

Handling_Lifecycle Storage Storage (Dry, Cool, Dark) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transfer Reaction Reaction/Dissolution (Solvent-Specific Gloves) Weighing->Reaction Add Solvent Disposal Disposal (Segregated Streams) Weighing->Disposal Contaminated Consumables Quench Quench/Workup (pH Neutralization) Reaction->Quench Complete Quench->Disposal Waste

Caption: Figure 2. Operational lifecycle from storage to disposal, highlighting critical control points.

References

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid (Analogous Structure Safety Data). National Library of Medicine. Accessed October 2023. Link

  • Sigma-Aldrich. Safety Data Sheet: 2-(4-Methoxyphenyl)propanoic acid (Structural Analog). Merck KGaA. Accessed October 2023. Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Link

Sources

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